molecular formula C10H18N2O2 B1604171 N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide CAS No. 912761-41-2

N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide

Cat. No.: B1604171
CAS No.: 912761-41-2
M. Wt: 198.26 g/mol
InChI Key: SNAHKIGYDOOZHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide is a useful research compound. Its molecular formula is C10H18N2O2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-cyclopropyl-2-piperidin-4-yloxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c13-10(12-8-1-2-8)7-14-9-3-5-11-6-4-9/h8-9,11H,1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNAHKIGYDOOZHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)COC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30639908
Record name N-Cyclopropyl-2-[(piperidin-4-yl)oxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30639908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912761-41-2
Record name N-Cyclopropyl-2-[(piperidin-4-yl)oxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30639908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide: A GlyT1 Inhibitor for Modulating NMDA Receptor Function

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide is a small molecule inhibitor of the Glycine Transporter 1 (GlyT1). This guide elucidates the core mechanism of action of this compound, focusing on its role in potentiating N-methyl-D-aspartate (NMDA) receptor activity through the modulation of synaptic glycine concentrations. We will explore the critical role of GlyT1 in regulating glutamatergic neurotransmission and the therapeutic rationale for its inhibition in neurological and psychiatric disorders, particularly schizophrenia. This document will further detail experimental protocols for characterizing the activity of N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide and provide a framework for its investigation in preclinical and clinical settings.

Introduction: The Glutamatergic Synapse and the Role of Glycine

The glutamatergic system is the primary excitatory neurotransmitter system in the central nervous system (CNS) and plays a pivotal role in synaptic plasticity, learning, and memory.[1] The N-methyl-D-aspartate receptor (NMDAR) is a key component of this system, functioning as a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist to become activated.[1] Glycine is the primary endogenous co-agonist for the NMDAR in many brain regions.[1][2] The concentration of glycine in the synaptic cleft is a critical determinant of NMDAR function.[1][2]

The Glycine Transporter 1 (GlyT1), a member of the solute carrier 6 (SLC6) family, is the primary regulator of extracellular glycine levels in the forebrain.[3][4] Located on both glial cells and neurons, GlyT1 actively removes glycine from the synaptic cleft, thereby terminating its action at the NMDAR.[3][4] Hypofunction of the NMDAR has been implicated in the pathophysiology of schizophrenia, leading to the hypothesis that enhancing NMDAR activity could be a viable therapeutic strategy.[5][6][7]

Core Mechanism of Action: GlyT1 Inhibition by N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide

N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide exerts its pharmacological effect by acting as a selective inhibitor of GlyT1. By binding to the transporter, it blocks the reuptake of glycine from the synaptic cleft.[3] This inhibition leads to an increase in the extracellular concentration of glycine, which in turn enhances the occupancy of the glycine co-agonist binding site on the NMDAR.[1][3] The elevated synaptic glycine levels potentiate NMDAR-mediated neurotransmission in the presence of glutamate, effectively amplifying the excitatory signal.[2][3]

This mechanism offers a novel approach to modulating NMDAR function without directly acting on the receptor itself, which could mitigate the risks of excitotoxicity associated with direct NMDAR agonists. The chemical structure of N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide, featuring a cyclopropyl group and a piperidin-4-yloxy acetamide moiety, is designed for optimal interaction with the GlyT1 binding pocket.[8][9]

The Ripple Effect: Downstream Consequences of GlyT1 Inhibition

The primary action of N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide on GlyT1 initiates a cascade of downstream effects:

  • Enhanced Synaptic Plasticity: By boosting NMDAR function, GlyT1 inhibitors can facilitate long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[3]

  • Improved Cognitive Function: The cognitive deficits associated with schizophrenia are thought to be linked to NMDAR hypofunction.[5][10] By enhancing NMDAR signaling, GlyT1 inhibitors like N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide aim to improve these cognitive impairments.[5][10]

  • Modulation of Neurotransmitter Systems: The glutamatergic system is intricately connected with other neurotransmitter systems, including the dopaminergic and serotonergic systems, which are also implicated in schizophrenia.[7][11]

Therapeutic Rationale in Schizophrenia

The "glutamate hypothesis of schizophrenia" posits that a deficit in NMDAR signaling contributes significantly to the positive, negative, and cognitive symptoms of the disorder.[7][12] By increasing synaptic glycine, GlyT1 inhibitors offer a targeted approach to ameliorate this hypofunction.[1][3] Several GlyT1 inhibitors have been investigated in clinical trials for the treatment of schizophrenia, with some showing promise in improving cognitive and negative symptoms.[6][10][13] While some trials have yielded mixed results, the therapeutic potential of this class of compounds remains an active area of research.[6][13]

Experimental Protocols for Characterization

To thoroughly characterize the mechanism of action of N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide, a series of in vitro and in vivo experiments are essential.

In Vitro Assays

4.1.1. Radioligand Binding Assay to Determine GlyT1 Affinity

  • Objective: To determine the binding affinity (Ki) of N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide for GlyT1.

  • Methodology:

    • Prepare cell membranes from a cell line stably expressing human GlyT1.

    • Incubate the membranes with a known concentration of a radiolabeled GlyT1 ligand (e.g., [³H]-(R)-NPTS) and varying concentrations of N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.

4.1.2. Glycine Uptake Assay to Assess Functional Inhibition

  • Objective: To measure the functional inhibition of GlyT1 by N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide.

  • Methodology:

    • Culture cells expressing GlyT1 (e.g., CHO or HEK293 cells).

    • Pre-incubate the cells with varying concentrations of N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide.

    • Add [³H]-glycine to the culture medium and incubate for a defined period.

    • Wash the cells to remove extracellular [³H]-glycine.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Determine the IC50 value for the inhibition of glycine uptake.

In Vivo Studies

4.2.1. Microdialysis to Measure Extracellular Glycine Levels

  • Objective: To assess the effect of N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide on extracellular glycine concentrations in a specific brain region (e.g., prefrontal cortex or hippocampus) of a living animal.

  • Methodology:

    • Surgically implant a microdialysis probe into the target brain region of an anesthetized rodent.

    • Administer N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide systemically (e.g., via intraperitoneal injection).

    • Collect dialysate samples at regular intervals before and after drug administration.

    • Analyze the glycine concentration in the dialysate samples using high-performance liquid chromatography (HPLC).

Data Presentation

ParameterValueAssay
Molecular Formula C10H18N2O2-
Molecular Weight 198.26 g/mol -
Predicted LogP 0.0336Computational
Topological Polar Surface Area (TPSA) 50.36 ŲComputational

Note: Specific binding affinity (Ki) and functional inhibition (IC50) values for N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide would need to be determined experimentally.

Visualizing the Mechanism

Signaling Pathway of GlyT1 Inhibition

GlyT1_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_glia Glial Cell / Presynaptic Neuron Glycine Glycine NMDAR NMDA Receptor Glycine->NMDAR Co-agonist Binding GlyT1 Glycine Transporter 1 (GlyT1) Glycine->GlyT1 Reuptake Glutamate Glutamate Glutamate->NMDAR Agonist Binding Postsynaptic_Neuron Postsynaptic Neuron NMDAR->Postsynaptic_Neuron Ca²+ Influx Enhanced Signaling Compound N-Cyclopropyl-2- (piperidin-4-yloxy)acetamide Compound->GlyT1 Inhibition Glycine_Uptake_Workflow A 1. Culture GlyT1- expressing cells B 2. Pre-incubate with N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide A->B C 3. Add [³H]-glycine B->C D 4. Incubate C->D E 5. Wash cells D->E F 6. Lyse cells E->F G 7. Measure intracellular radioactivity F->G H 8. Determine IC50 G->H

Caption: Step-by-step workflow for determining the functional inhibition of GlyT1.

Conclusion and Future Directions

N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide represents a targeted approach to modulating the glutamatergic system through the inhibition of GlyT1. This mechanism holds significant promise for the treatment of disorders characterized by NMDAR hypofunction, most notably schizophrenia. The ability to enhance NMDAR signaling without direct receptor agonism is a key advantage of this therapeutic strategy. Further research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound, as well as on conducting well-designed clinical trials to fully evaluate its efficacy and safety in patient populations. The continued exploration of GlyT1 inhibitors will undoubtedly contribute to a deeper understanding of the role of the glutamatergic system in brain function and disease.

References

  • Frontiers in Cellular Neuroscience. (n.d.). Inhibition of astrocytic glycine transporter-1: friend or foe for ameliorating NMDA receptor hypofunction? Retrieved from [Link]

  • Cognitive Health & Research. (2024, June 25). What are GlyT1 modulators and how do they work? Retrieved from [Link]

  • López-Corcuera, B., et al. (2023). Functional crosstalk of the glycine transporter GlyT1 and NMDA receptors. Neuropharmacology, 226, 109405.
  • bioRxiv. (2024, April 1). Dynamic role of GlyT1 as glycine sink or source: pharmacological implications for the gain control of NMDA receptors. Retrieved from [Link]

  • Bergeron, R., et al. (1998). Modulation of N-methyl-d-aspartate receptor function by glycine transport. Proceedings of the National Academy of Sciences, 95(26), 15730-15734.
  • Patsnap Synapse. (2025, March 20). What's the latest update on the ongoing clinical trials related to GlyT1? Retrieved from [Link]

  • Krystal, J. H., et al. (2023). Randomized controlled trial of the glycine transporter 1 inhibitor PF-03463275 to enhance cognitive training and neuroplasticity in schizophrenia. Schizophrenia Research, 256, 36-43.
  • Krystal, J. H., et al. (2023). Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia. Schizophrenia Bulletin, 49(Supplement_1), S1-S10.
  • Pharmacompass. (n.d.). N-[4-(1-Cyclobutyl piperidin-4-yloxy)phenyl]-2-(morpholin-4-yl) acetamide dihydrochloride. Retrieved from [Link]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012123449A1 - N- cyclopropyl - n- piperidinylbenzamides as gpr119 modulators.
  • ACS Publications. (2014). Synthesis and characterization of [125I]2-Iodo N-[(S)-{(S)-1-methylpiperidin -2-yl}(phenyl)methyl]3-trifluoromethyl-benzamide as a novel SPECT imaging probe for glycine transporter 1. Retrieved from [Link]

  • Journal of Pharmacology and Experimental Therapeutics. (2001). Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: a novel mucarinic antagonist with M(2)-sparing antagonistic activity. Retrieved from [Link]

  • PubChemLite. (n.d.). N-cyclopropyl-2-(piperazin-1-yl)acetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Retrieved from [Link]

  • MDPI. (2018). Multi-Target Approach for Drug Discovery against Schizophrenia. Retrieved from [Link]

  • Frontiers in Pharmacology. (2022). Alternative Therapy of Psychosis: Potential Phytochemicals and Drug Targets in the Management of Schizophrenia. Retrieved from [Link]

  • MDPI. (2018). Current Concepts and Treatments of Schizophrenia. Retrieved from [Link]

  • Chemsrc. (n.d.). N-cyclopropyl-2-[4-(4-methoxy-2-methylbenzenesulfonamido)phenyl]acetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Cycloid psychoses in the psychosis spectrum: evidence for biochemical differences with schizophrenia. Retrieved from [Link]

Sources

N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide literature review

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide in Medicinal Chemistry

Executive Summary

The transition of early-stage chemical hits into clinical candidates relies heavily on the selection of optimal molecular building blocks. N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide (CAS: 912761-41-2; HCl salt CAS: 1260763-15-2) has emerged as a highly versatile, privileged 3D scaffold in modern drug discovery[1]. Operating at the intersection of fragment-based drug discovery (FBDD) and lead optimization, this compound integrates three distinct pharmacophoric elements: a basic piperidine core, a flexible ether-acetamide linker, and a metabolically resilient cyclopropyl cap.

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic causality behind the use of this scaffold, provide self-validating synthetic protocols for its integration, and outline its downstream biological utility in central nervous system (CNS) and G-protein coupled receptor (GPCR) targeting.

Rationale for Structural Design

In medicinal chemistry, the exact arrangement of atoms is never arbitrary. Each moiety within N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide serves a specific thermodynamic or pharmacokinetic function.

The Piperidine Core: The Anchoring Motif

The piperidine ring is one of the most frequently utilized nitrogenous heterocycles in FDA-approved drugs[2]. With a typical


 between 9 and 10, the secondary amine is protonated at physiological pH.
  • Causality: This protonated nitrogen acts as a crucial hydrogen bond donor and electrostatic anchor. In GPCR targets (such as dopamine, serotonin, or histamine receptors), this nitrogen forms a highly conserved salt bridge with a negatively charged Aspartate residue (e.g., Asp

    
    ) situated in Transmembrane Helix 3[2].
    
The Ether-Acetamide Linker: Tuning Flexibility and Solubility

Connecting the piperidine core to the terminal cyclopropyl group is a 2-(yloxy)acetamide chain.

  • Causality: Alkyl linkers are notoriously lipophilic and can lead to "grease-driven" off-target binding. By substituting a methylene with an oxygen atom (ether linkage), we introduce a hydrogen bond acceptor without increasing the steric bulk. The adjacent acetamide provides both a donor (N-H) and an acceptor (C=O), enhancing topological polar surface area (TPSA) and maintaining water solubility[1].

The Cyclopropyl Cap: Imparting Metabolic Stability

The N-terminal is capped with a cyclopropyl group rather than a standard isopropyl or n-propyl chain.

  • Causality: Cytochrome P450 (CYP) enzymes frequently oxidize aliphatic chains, leading to rapid drug clearance[3]. The cyclopropane ring possesses enhanced

    
    -character in its C-H bonds, rendering them shorter and stronger (higher bond dissociation energy) than typical alkanes. This fundamentally resists initial hydrogen atom abstraction by CYP450 enzymes, effectively blocking 
    
    
    
    -dealkylation and increasing the in vivo half-life[3].

Physicochemical Profiling

Understanding the baseline properties of this synthon is critical before appending it to a larger molecular framework. Table 1 summarizes the core quantitative data of the unsubstituted N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide scaffold[1].

Table 1: Physicochemical Properties and Pharmacokinetic Implications

ParameterValuePharmacokinetic Implication (Rule of 3 / Rule of 5)
Molecular Weight 198.26 g/mol Ideal fragment size; allows substantial synthetic growth while remaining < 500 Da.
TPSA 50.36 ŲA TPSA < 90 Ų indicates a highly favorable probability of blood-brain barrier (BBB) penetration.
LogP 0.0336Highly hydrophilic baseline; provides ample "lipophilic budget" for attaching hydrophobic aryl/heteroaryl groups.
H-Bond Donors 2Maintains aqueous solubility; avoids excessive desolvation penalties during receptor binding.
H-Bond Acceptors 3Sufficient for target engagement without triggering rapid biliary excretion.
Rotatable Bonds 4Strikes a balance between necessary conformational flexibility and preventing a high entropic penalty upon binding.

Experimental Protocol: Scaffold Integration via Reductive Amination

To utilize this scaffold, the piperidine nitrogen is typically functionalized. Reductive amination is the preferred method for generating tertiary amines from this secondary amine, as it avoids the over-alkylation issues associated with standard


 reactions.

Objective: Synthesize an


-alkylated derivative of N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide using a target aryl aldehyde.

Note: This protocol is designed as a self-validating system. Do not proceed to the next step without confirming the intermediate state.

Reagents & Materials:

  • N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochloride (1.0 eq)

  • Target Aryl Aldehyde (1.1 eq)

  • 
    -Diisopropylethylamine (DIPEA) (1.2 eq)
    
  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE) (0.2 M)

  • Glacial Acetic Acid (Catalytic, 0.1 eq)

Step-by-Step Methodology:

  • Free-basing the Amine: Suspend the hydrochloride salt in anhydrous DCE. Add DIPEA dropwise at room temperature. Stir for 10 minutes.

    • Causality: The HCl salt is unreactive. DIPEA neutralizes the salt to liberate the nucleophilic secondary amine. DCE is chosen over Dichloromethane (DCM) because its higher boiling point prevents solvent loss during prolonged stirring, and it effectively solubilizes the STAB reagent.

  • Imine Formation: Add the aryl aldehyde to the solution. Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. You must observe the mass corresponding to the intermediate iminium ion (or hydrated aminal). If unreacted starting material remains, add the catalytic glacial acetic acid to accelerate dehydration and drive iminium formation.

  • Selective Reduction: Once imine formation is verified, add STAB in small portions over 5 minutes.

    • Causality: STAB (

      
      ) is utilized instead of Sodium Borohydride (
      
      
      
      ). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. Consequently, STAB will reduce the highly electrophilic iminium ion but will not reduce the unreacted aryl aldehyde into a primary alcohol, preventing unwanted side reactions.
  • Reaction Completion: Stir for an additional 4–12 hours. Verify complete consumption of the iminium intermediate via LC-MS.

  • Quenching and Workup: Slowly add saturated aqueous

    
     to the reaction.
    
    • Causality: The basic quench neutralizes any acetic acid and destroys unreacted hydride safely, evolving

      
       gas. Separate the organic DCE layer, wash with brine, dry over 
      
      
      
      , and concentrate in vacuo for downstream purification (e.g., reverse-phase prep-HPLC).

Biological Integration: Functional Mechanism in GPCRs

Once the N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide scaffold is elaborated into a mature drug candidate, it frequently acts as an antagonist or inverse agonist at Gi-coupled GPCRs. The diagram below illustrates the signaling cascade perturbation caused by the introduction of this chemotype.

G Ligand Piperidine Scaffold Derivative GPCR Gi-Coupled GPCR (Asp3.32 Salt Bridge) Ligand->GPCR Binds & Stabilizes Galpha Gαi Subunit (Active) GPCR->Galpha Promotes GTP Exchange AC Adenylyl Cyclase (Inhibited) Galpha->AC Allosterically Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Blocks ATP Conversion PKA Protein Kinase A (Inactive) cAMP->PKA Fails to Activate

Caption: Logical workflow of a Gi-coupled GPCR signaling cascade modulated by a piperidine-derived ligand.

References

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide: A Comprehensive Technical Guide on Structural Stability and Degradation Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide (CAS: 912761-41-2 / HCl salt: 1260763-15-2) is a highly versatile pharmacological building block, predominantly utilized in the synthesis of specialized therapeutics such as soluble epoxide hydrolase (sEH) inhibitors[1]. Characterized by a molecular weight of 198.26 g/mol and a topological polar surface area (TPSA) of 50.36 Ų[2], its structural matrix comprises a secondary piperidine amine, an ether linkage, and an N-cyclopropyl-substituted acetamide.

Understanding the precise stability profile of this compound is essential for downstream formulation, process chemistry, and analytical development. This whitepaper establishes a predictive and empirical framework for the chemical stability of this molecule, providing a self-validating, step-by-step forced degradation methodology aligned with regulatory standards[3].

Molecular Architecture and Intrinsic Vulnerabilities

To accurately predict stability, an Application Scientist must analyze the localized electron densities and steric microenvironments of the molecule. The degradation profile of N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide is dictated by three primary functional moieties:

  • The N-Cyclopropyl Acetamide Core: Amide bonds are generally robust, yet they represent the primary locus of hydrolytic susceptibility. The specific inclusion of the N-cyclopropyl ring introduces steric hindrance that mildly shields the carbonyl carbon from nucleophilic attack. However, under highly alkaline conditions, hydroxide ions effectively bypass this steric shield, leading to rapid base-catalyzed hydrolysis[4].

  • The Piperidine Ring: As a secondary amine, the piperidine nitrogen is highly basic (pKa ~ 10-11). In its unprotonated free-base state, the nitrogen lone pair is vulnerable to oxidative attack, readily forming piperidine N-oxides or hydroxylamines in the presence of peroxides. Under transition-metal catalyzed oxidation (e.g., Fe(II)/H₂O₂), the ring can undergo oxidation at the alpha-carbon to yield piperidin-2-one (lactam) derivatives[5].

  • The Ether Linkage: The C4-C-O-C bond connecting the piperidine to the acetamide chain is thermodynamically stable. Ether cleavage typically requires aggressive, concentrated strong acids (like HBr or HI at elevated temperatures) and remains largely unreactive under standard physiological or accelerated stability conditions.

Self-Validating Forced Degradation Protocol

To empirically prove the degradation pathways described above, a forced degradation study must be executed per ICH Q1A(R2) guidelines[3][6].

The Principle of Self-Validation: A protocol is only scientifically valid if it can detect its own flaws. Here, we implement a quenched mass-balance system . By chemically neutralizing stress conditions precisely before analysis, we prevent ongoing degradation inside the autosampler. Furthermore, utilizing orthogonal detection (UV-DAD coupled with ESI-MS/MS) ensures that any degradant lacking a strong UV chromophore is still accounted for via mass spectrometry, validating that Total Degradant Mass + Remaining Active Pharmaceutical Ingredient (API) Mass = Initial API Mass.

Step-by-Step Methodology
  • Sample Preparation: Prepare a master stock solution of the API at 1.0 mg/mL in LC-MS grade Acetonitrile/Water (50:50).

  • Acidic Hydrolysis:

    • Action: Mix 1.0 mL stock with 1.0 mL 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Quench: Add exactly 1.0 mL of 0.1 M NaOH prior to injection.

    • Causality: Acid hydrolysis is typically slower for this acetamide; heating accelerates the protonation of the carbonyl oxygen, making the carbon more electrophilic.

  • Alkaline Hydrolysis:

    • Action: Mix 1.0 mL stock with 1.0 mL 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Quench: Add exactly 1.0 mL of 0.1 M HCl.

    • Causality: Yields cyclopropylamine and piperidin-4-yloxyacetic acid. Base-catalyzed breakdown is driven by direct nucleophilic attack of OH⁻ and is expected to be the dominant degradation pathway[7].

  • Oxidative Stress:

    • Action: Mix 1.0 mL stock with 1.0 mL of 3% v/v H₂O₂. Incubate at 25°C for 24 hours.

    • Quench: Add 100 µL of 10% Sodium Thiosulfate to neutralize residual peroxide.

    • Causality: Rapidly generates the corresponding piperidine N-oxide[8].

  • Photolysis:

    • Action: Expose a 1.0 mg/mL aqueous solution to 1.2 million lux hours and 200 Watt hours/m² of near-UV light.

    • Causality: Tests for radical-mediated ring opening of the cyclopropyl group.

degradation_pathways API N-Cyclopropyl-2- (piperidin-4-yloxy)acetamide Hydrolysis Hydrolytic Stress (Acid/Base) API->Hydrolysis Oxidation Oxidative Stress (3% H2O2) API->Oxidation Photolysis Photolytic Stress (UV/Vis) API->Photolysis AmideCleavage Amide Bond Cleavage (Piperidin-4-yloxyacetic acid + Cyclopropylamine) Hydrolysis->AmideCleavage Base Hydrolysis > Acid Hydrolysis NOxide N-Oxidation (Piperidine N-oxide) Oxidation->NOxide Rapid / Primary RingOx Ring Oxidation (Piperidin-2-one deriv.) Oxidation->RingOx Transition Metals / Prolonged Radical Radical Intermediates (Trace Degradants) Photolysis->Radical <1% Yield

Fig 1: Forced degradation mechanistic pathways for the acetamide compound.

Analytical Workflow and Mass Balance Reconciliation

To accurately capture the products generated during stress testing, the analytical method must overcome the high polarity of the piperidine core.

Chromatographic Strategy: We employ an acidic mobile phase (0.1% Formic Acid) to ensure the piperidine nitrogen remains fully protonated. This suppresses secondary electrostatic interactions between the basic amine and unendcapped silanol groups on the silica stationary phase, effectively eliminating peak tailing.

analytical_workflow SamplePrep Sample Preparation (Quenched Aliquots) HPLCSep HPLC Separation (C18, 0.1% FA / ACN Gradient) SamplePrep->HPLCSep DAD DAD Detection (210-254 nm) (Mass Balance / Purity) HPLCSep->DAD MSMS ESI-MS/MS (+) (Structural Elucidation) HPLCSep->MSMS Reconciliation Data Reconciliation (Peak Area vs API Loss) DAD->Reconciliation Quantification MSMS->Reconciliation Identification

Fig 2: Self-validating HPLC-DAD-MS/MS analytical workflow for mass balance.

Quantitative Data Presentations

Table 1: Physicochemical & Baseline Stability Matrix
ParameterCharacteristic ProfileRegulatory / Scientific Context
Ideal Storage 2-8°C, Sealed, Desiccated[2][9]Prevents ambient hydrolytic initiation.
LogP ~0.03 to 0.45[2][9]Highly hydrophilic; dictates use of reversed-phase aqueous gradients.
Hydrogen Bonding 3 Acceptors, 2 Donors[2]High propensity for moisture absorption (hygroscopicity) in solid state.
Long-Term Stability Stable for >24 monthsAssuming ICH climatic zones I/II compliance (25°C / 60% RH)[10].
Table 2: Accelerated Degradation Response Matrix (Predicted Yields)
Stress ConditionPrimary Degradant IdentifiedDegradation Extent (24h)Mechanistic Driver
0.1 M HCl (60°C) Piperidin-4-yloxyacetic acid5 - 10%Protonation of carbonyl oxygen, H₂O attack.
0.1 M NaOH (60°C) Piperidin-4-yloxyacetic acid15 - 30%Direct nucleophilic addition of OH⁻ to amide[7].
3% H₂O₂ (25°C) Piperidine N-oxide derivative40 - 60%Rapid electrophilic oxidation of the unshared amine lone pair[8].
Photolysis (UV) Unknown radical complexes< 1%Cyclopropyl C-C bond homolysis (highly resistant)[11].
Thermal (80°C) None (Solid state intact)0%Sub-melting point thermal stability.

Conclusion

N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide exhibits a well-defined and predictable stability profile characterized by remarkable thermal robustness and high susceptibility to oxidative stress. By implementing the self-validating quenched HPLC-DAD-MS/MS workflow outlined above, pharmaceutical scientists can confidently identify degradation products, map kinetic clearance pathways, and build highly robust final dosage formulations that strictly comply with ICH Q1A(R2) expectations.

References

Sources

Analogs of N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to in Modern Drug Discovery

Abstract

The fragment N-cyclopropyl-2-(piperidin-4-yloxy)acetamide (CAS: 912761-41-2) and its structural analogs represent a privileged class of versatile pharmacophores in medicinal chemistry. Frequently utilized to engineer the physicochemical properties of small-molecule therapeutics, this motif provides a unique combination of aqueous solubility, hydrogen-bonding capacity, and metabolic stability [1]. This technical guide investigates the structural rationale, step-by-step synthetic methodologies, and integration of this piperidine ether tail into late-stage drug candidates, particularly within kinase inhibitor and G-protein-coupled receptor (GPCR) antagonist development [2].

Structural Rationale & Physicochemical Profiling

In the optimization of lead compounds, balancing lipophilicity (LogP) with topological polar surface area (TPSA) is critical for maximizing oral bioavailability and target engagement. The N-cyclopropyl-2-(piperidin-4-yloxy)acetamide motif serves as an optimal solvent-front-binding appendage.

  • The Piperidine Ring: Functions as a basic amine center (pKa ~ 9.0–9.5). When attached to a target core scaffold via SNAr or reductive amination, it enhances aqueous solubility and frequently engages in key salt-bridge interactions with acidic residues in the target protein's solvent-exposed channel [3].

  • The Ether Linkage (Position 4): Acts as a flexible hinge and a hydrogen-bond acceptor, providing a distinct conformational vector compared to direct carbon-carbon or amide linkages.

  • The Acetamide Spacer: Introduces both hydrogen-bond donor and acceptor capabilities. It acts as a rigidifying dipole vector, effectively directing the terminal group toward designated sub-pockets in the active site.

  • The N-Cyclopropyl Substituent: Provides a critical metabolic advantage. While N-methyl or N-ethyl groups are highly susceptible to CYP3A4-mediated oxidative dealkylation, the cyclopropyl ring is significantly more resistant due to the high s-character of its C-H bonds, thereby prolonging the circulating half-life of the drug candidate.

Comparative Physicochemical Data

Table 1 outlines the calculated property shifts when derivatizing a generic highly lipophilic kinase core (Core LogP = 4.5) with various piperidine-ether tails.

Analog AppendageFragment TPSA (Ų)Fragment LogPFragment H-DonorsCYP-Mediated N-Dealkylation Liability
N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide 50.36 0.03 2 Low
N-Methyl-2-(piperidin-4-yloxy)acetamide50.36-0.652High
N,N-Dimethyl-2-(piperidin-4-yloxy)acetamide38.37-0.251High
4-(2-Methoxyethoxy)piperidine18.46-0.121Low

Mechanistic Visualization of Target Engagement

To understand why this fragment is preferred, we must map its vector geometry when appended to a drug scaffold. Below is a systems-level mapping of how each functional subgroup interacts with a generalized target receptor (e.g., the solvent channel of HER2 or ALK kinases) [4].

BindingModel Core Heteroaryl Core Hinge Binder Pip Piperidine Ring Solubilizing Vector Core->Pip Covalent Linkage Ether Ether Oxygen H-Bond Acceptor Pip->Ether C4-Substitution Acetamide Acetamide Dipole/H-Bonding Ether->Acetamide Linker Cyclo N-Cyclopropyl CYP Resistant Cap Acetamide->Cyclo Amide Bond Solvent {Solvent Channel | Aqueous Interface} Acetamide->Solvent H-Bond Exchange Cyclo->Solvent Lipophilic Contact

Fig 1: Pharmacophore mapping of the N-cyclopropyl-2-(piperidin-4-yloxy)acetamide tail.

Self-Validating Synthetic Methodology

Phase 1: Williamson Ether Synthesis

Causality for choices: Sodium hydride (NaH) is selected as the base to quantitatively deprotonate the secondary alcohol. N,N-Dimethylformamide (DMF) provides the requisite dielectric constant to stabilize the resulting alkoxide. Temperature must be kept at 0 °C during base addition to prevent base-catalyzed degradation of the N-Boc-4-hydroxypiperidine.

  • Preparation: Charge a flame-dried, nitrogen-purged reaction flask with N-Boc-4-hydroxypiperidine (1.0 eq) and anhydrous DMF (10 volumes).

  • Deprotonation: Cool the mixture to 0 °C. Portion-wise, add NaH (60% dispersion in mineral oil, 1.5 eq). Validation point: Effervescence of hydrogen gas indicates active alkoxide formation. Stir for 30 minutes at 0 °C.

  • Alkylation: Dropwise, add a solution of 2-chloro-N-cyclopropylacetamide (1.1 eq) in DMF (2 volumes).

  • Propagation: Allow the reaction to warm to ambient temperature and stir for 12 hours.

  • Quench & Workup: Quench meticulously with saturated aqueous

    
     to neutralize unreacted NaH without driving the mixture to excessive basicity, which could hydrolyze the acetamide. Extract with Ethyl Acetate (3x).
    
  • Purification: Wash the organic layer with brine (to remove DMF), dry over

    
    , and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the Boc-protected intermediate. Validation point: LC-MS must show[M+H]+ = 299.2 and TLC must display a single UV-inactive, iodine-active spot.
    
Phase 2: Anhydrous Boc Deprotection

Causality for choices: Aqueous acids (like TFA/Water or aqueous HCl) can complicate the isolation of this highly water-soluble amine. Utilizing 4M HCl in 1,4-dioxane causes the resulting amine hydrochloride to seamlessly precipitate out of solution, bypassing the need for tedious aqueous phase extractions.

  • Cleavage: Dissolve the purified Boc-intermediate in minimal anhydrous Dichloromethane (DCM).

  • Reagent Addition: Add 4M HCl in 1,4-dioxane (5.0 eq) dropwise at room temperature.

  • Maturation: Stir for 2–4 hours. Validation point: Monitor by LC-MS until the mass peak at 299.2 completely disappears, replaced by[M+H]+ = 199.2.

  • Isolation: A white precipitate will form. Add anhydrous diethyl ether to drive full precipitation. Filter the solid, wash with cold ether, and dry under high vacuum. The product is isolated as N-cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochloride in >98% purity [1].

SynthWorkflow A N-Boc-4-hydroxypiperidine (1.0 eq) C Deprotonation & Alkylation (NaH, DMF, 0°C to RT) A->C B 2-Chloro-N-cyclopropylacetamide (1.1 eq) B->C D Boc-Protected Intermediate [M+H]+ = 299.2 C->D Etherification E Anhydrous Cleavage (4M HCl in Dioxane) D->E LC-MS Confirmed F N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide HCl Salt | >98% Purity E->F Precipitation G Late-Stage Integration (e.g., SNAr on Pyrimidine Core) F->G Active Amine Source

Fig 2: Process chemistry workflow for synthesizing the analog core.

Integration into Library Generation and Screening Workflows

Once the secondary amine hydrochloride is isolated, it is routinely subjected to late-stage functionalization to construct highly targeted small-molecule libraries.

Application 1: HER2 and ALK Kinase Inhibitors

In the design of brain-penetrant HER2 mutation inhibitors, highly lipophilic target-binding cores (such as pyrido[3,2-d]pyrimidine or quinoline cores) require solubilizing motifs that can extend into the solvent front without increasing the efflux ratio across the blood-brain barrier [4]. The N-cyclopropyl-2-(piperidin-4-yloxy)acetamide tail is attached via SNAr to a halogenated position on the core. The ether oxygen creates advantageous water network hydrogen bonds, while the N-cyclopropyl group shields the molecule from degradation by neuro-metabolic enzymes.

Application 2: GPCR Targeting (Histamine H3 Receptors)

In neuroscience applications, compounds such as Histamine H3 receptor antagonists specifically leverage piperidin-4-yloxy derivatives. Patents indicate that replacing standard piperidines with complex ether-linked acetamides significantly alters the receptor sub-type selectivity profile, allowing fine-tuning of central nervous system (CNS) exposure versus peripheral action [2].

Summary

The N-cyclopropyl-2-(piperidin-4-yloxy)acetamide scaffold bridges the gap between lipophilic target engagement and aqueous pharmacokinetic viability. Its synthesis via a controlled Williamson ether protocol provides robust, scalable access to the active amine salt. By employing this structural motif, medicinal chemists can tightly control LogP, increase metabolic half-life, and accurately vector their molecules toward specific solvent-channel residues in hard-to-target kinases and GPCRs.

References

  • World Intellectual Property Organization. "WO 2012/114348 A1 - Histamine H3 Receptor Ligands." Googleapis Patents, August 30, 2012. Available at:[Link]

  • National Institutes of Health (NIH). "Discovery of novel conjugates of quinoline and thiazolidinone urea as potential anti-colorectal cancer agent." PMC / PubMed Central, 2021. Available at:[Link]

  • United States Patent and Trademark Office. "US20230041385A1 - Her2 mutation inhibitors." Google Patents, February 9, 2023.

Methodological & Application

Synthesis and Characterization Protocol for N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To establish a robust, scalable, and atom-economical protocol for the synthesis of N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide (CAS: 912761-41-2)[1] and its hydrochloride salt (CAS: 1260763-15-2)[2].

Introduction & Mechanistic Rationale

Piperidine-ether scaffolds are privileged structural motifs in modern medicinal chemistry, particularly utilized for fine-tuning the lipophilicity, basicity, and DMPK (Drug Metabolism and Pharmacokinetics) profiles of small molecules[3]. Derivatives of 2-(piperidin-4-yloxy)acetamides, including target inhibitors for Soluble Epoxide Hydrolase (sEH) to treat systemic inflammation, heavily rely on functionalized piperidine linkers[3].

While a traditional linear approach would require the expensive peptide coupling of 2-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)acetic acid with cyclopropylamine, this protocol exploits a highly efficient convergent Williamson ether synthesis . By acylating cyclopropylamine with cheap 2-chloroacetyl chloride[4], a highly electrophilic


-haloamide is generated. Subsequent alkylation by the sodium alkoxide of 1-Boc-4-hydroxypiperidine yields the core framework with minimal steric hindrance, bypassing the need for hazardous and expensive uronium-based coupling reagents (e.g., HATU).

Retrosynthetic Workflow & Reaction Logic

The logical pathway avoids complex intermediate purifications by driving each step to completion using carefully selected reagents and thermal controls.

Pathway A Cyclopropylamine + 2-Chloroacetyl chloride B 2-Chloro-N-cyclopropylacetamide A->B Et3N, DCM, 0 °C D Boc-Protected Ether Intermediate B->D Williamson Ether Synthesis C 1-Boc-4-hydroxypiperidine + NaH C->D DMF, 0 °C to RT E N-Cyclopropyl-2-(piperidin-4-yloxy) acetamide D->E 1. 4M HCl/Dioxane 2. NaOH (Free base)

Convergent three-step synthetic workflow for N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide.

Step-by-Step Experimental Methodologies

Step 1: N-Acylation (Synthesis of 2-Chloro-N-cyclopropylacetamide)

Objective: Synthesize the highly reactive


-chloro electrophile.
  • Setup: To a flame-dried 250 mL round-bottom flask, add cyclopropylamine (1.0 equiv, 50 mmol) and triethylamine (Et

    
    N) (1.2 equiv, 60 mmol) dissolved in anhydrous dichloromethane (DCM, 80 mL)[4].
    
  • Thermal Control: Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C. Causality: Amide coupling with acid chlorides is violently exothermic. 0 °C suppresses diacylation and prevents substrate degradation.

  • Reagent Addition: Add 2-chloroacetyl chloride (1.05 equiv, 52.5 mmol) dropwise via an addition funnel over 30 minutes. Et

    
    N scavenges the evolving HCl gas, maintaining the free base form of the reacting amine.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.

  • Workup: Quench the reaction with water (50 mL). Separate the organic layer, wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO

    
    , and brine. Dry over anhydrous Na
    
    
    
    SO
    
    
    and concentrate under reduced pressure to yield a white solid.
  • Self-Validation: Confirm product formation via

    
    H NMR. Look for the characteristic cyclopropyl multi-peaks (0.57–0.63 ppm, 0.77–0.90 ppm) and the distinct singlet of the chloromethyl group (CH
    
    
    
    Cl) at ~4.01 ppm[5].
Step 2: Williamson Ether Synthesis (Etherification)

Objective: Alkylate the hindered secondary alcohol with the


-haloamide.
  • Setup: In a thoroughly dried 250 mL flask under argon, dissolve 1-Boc-4-hydroxypiperidine (1.0 equiv, 40 mmol) in anhydrous N,N-Dimethylformamide (DMF, 60 mL).

  • Alkoxide Generation: Cool to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv, 60 mmol) in small portions. Stir for 45 minutes until hydrogen gas evolution ceases. Causality: The secondary alcohol of the piperidine ring is sterically hindered. NaH quantitatively irreversibly deprotonates it to an active alkoxide. DMF heavily solvates the Na

    
     ion, unmasking the alkoxide and drastically increasing its nucleophilicity for the subsequent S
    
    
    
    2 attack.
  • Coupling: Add a solution of 2-chloro-N-cyclopropylacetamide (1.1 equiv, 44 mmol) in DMF (20 mL) dropwise to the cold alkoxide solution.

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Cautiously quench the reaction with saturated aqueous NH

    
    Cl at 0 °C to neutralize unreacted NaH. Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organics with water (3x) and brine to remove DMF. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • Self-Validation: Disappearance of the CH

    
    Cl singlet (~4.01 ppm) and the emergence of an ether linkage shift (~3.95 ppm), along with a sharp 9H singlet at ~1.45 ppm (Boc group), confirms successful coupling.
    
Step 3: Boc Deprotection

Objective: Unmask the piperidine nitrogen to yield the final target.

  • Setup: Dissolve the crude intermediate from Step 2 (approx. 30 mmol) in DCM (30 mL).

  • Deprotection: Add 4M HCl in Dioxane (5.0 equiv, 150 mmol). Stir at room temperature for 3 hours. Causality: Dioxane acts as an excellent stabilizing solvent for the formed isobutylene gas and tert-butyl carbocation intermediates. Under these anhydrous acidic conditions, the Boc group is rapidly cleaved without hydrolyzing the sensitive amide or ether bonds[3].

  • Isolation (Hydrochloride Salt): The product precipitates as a hydrochloride salt. Concentrate the solvent in vacuo. Triturate the solid with cold diethyl ether and filter to yield N-cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochloride[2].

  • Freebasing (Optional): If the free base is required[1], dissolve the salt in a minimal amount of water, adjust to pH 10 with 2M NaOH, and extract with a DCM/Methanol (9:1) mixture. Dry and evaporate to yield the pure free base.

Quantitative Data Summaries

Table 1: Reagent Stoichiometry & Functionality
StepPrimary SubstrateKey ReagentEquivalentsMechanistic Role
1 Cyclopropylamine2-Chloroacetyl chloride1.05Acylating agent / Electrophile
1 CyclopropylamineTriethylamine (Et

N)
1.20Non-nucleophilic acid scavenger
2 1-Boc-4-hydroxypiperidineSodium Hydride (NaH)1.50Strong base for alkoxide generation
2 1-Boc-4-hydroxypiperidine2-Chloro-N-cyclopropylacetamide1.10S

2 Electrophile
3 Boc-Protected Ether4M HCl in Dioxane5.00Acidic carbamate cleavage
Table 2: Synthetic Process Efficiency & Specifications
Reaction StepTransformationExpected YieldSelf-Validating Analytical Marker
Step 1 N-Acylation85 – 92%

H NMR: CH

Cl singlet at ~4.01 ppm[5]. TLC: R

~0.4 (Hexanes/EtOAc 1:1).
Step 2 Williamson Ether Synthesis70 – 80%

H NMR: Boc group singlet ~1.45 ppm (9H). Ether CH

singlet ~3.95 ppm.
Step 3 Acidic Boc Deprotection> 90%TLC: R

~0.1 (DCM/MeOH 9:1, Ninhydrin active). Complete loss of Boc singlet.

References

  • [1] ChemScene. 912761-41-2 | N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide. Retrieved from:

  • [2] ChemScene. 1260763-15-2 | N-cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochloride. Retrieved from:

  • [3] Martín-López, J. et al. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. National Institutes of Health (NIH). Retrieved from:

  • [5] Addition of Lithium Carbenoids to Isocyanates: a Direct Access to Synthetically Useful N-substituted 2-Haloacetamides. Royal Society of Chemistry (RSC.org). Retrieved from:

  • [4] Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions. ChemRxiv. Retrieved from:

Sources

Application Note: N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide as a Core Pharmacophore in GPR119 Modulator Development

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Drug Discovery Scientists, Medicinal Chemists, and in vivo Pharmacologists Focus: Fragment-based ligand design, functional assays, and in vivo validation

Translational Pharmacology of GPR119 & Pharmacophore Rationale

In the highly competitive landscape of oral anti-diabetic drug discovery, the G-protein-coupled receptor 119 (GPR119) has emerged as a premier target[1]. Expressed predominantly in pancreatic


-cells and intestinal enteroendocrine L- and K-cells, GPR119 agonism initiates a synergistic dual-mechanism: it stimulates glucose-dependent insulin secretion (GDIS) while simultaneously triggering the release of incretin hormones like GLP-1 and GIP[2]. This dual action allows for robust glycemic control with a significantly lower risk of inducing hypoglycemia compared to traditional sulfonylureas.

GPR119_Mechanism cluster_pancreas Pancreatic β-Cells cluster_intestine Intestinal L-Cells & K-Cells Modulator Piperidin-4-yloxy Modulators Receptor GPR119 Receptor (Intestine & Pancreas) Modulator->Receptor Orthosteric Binding Gs Gαs Protein Activation Receptor->Gs cAMP cAMP Elevation Gs->cAMP Adenylyl Cyclase PKA1 PKA / Epac2 Pathway cAMP->PKA1 PKA2 PKA Pathway cAMP->PKA2 Insulin Glucose-Dependent Insulin Secretion (GDIS) PKA1->Insulin Incretin GLP-1 & GIP Secretion PKA2->Incretin Incretin->Receptor Enhances Pancreatic Response

Fig 1: GPR119 signaling cascade in pancreatic and intestinal cells mediating glucose homeostasis.

Why N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide?

Medicinal chemistry campaigns frequently utilize N-cyclopropyl-2-(piperidin-4-yloxy)acetamide (CAS 912761-41-2) as a foundational building block[3]. The causality behind this structural choice is multi-faceted:

  • Spatial Vectoring : The central piperidin-4-yloxy motif functions as an optimal linker, projecting attached pyrimidine or aryl moieties deep into the highly hydrophobic core of the GPR119 orthosteric binding pocket[4][5].

  • Metabolic Stability & Safety : The N-cyclopropyl acetamide tail replaces traditionally labile ester or straight-chain alkyl groups. The rigid cyclopropyl ring restricts bond rotation, sterically shielding the amide from rapid enzymatic cleavage, and substantially mitigating off-target human ether-à-go-go-related gene (hERG) channel inhibition—a common cause of attrition in early GPR119 leads[1][5].

  • Physicochemical Tuning : Possessing a Topological Polar Surface Area (TPSA) of 50.36 Ų and a LogP near 0.03[3], this fragment dramatically enhances the aqueous solubility of otherwise poorly soluble multi-ring systems, preventing false negatives during in vitro screening.

Systems Validation Workflow

The integration of this pharmacophore into a mature clinical candidate requires a self-validating cascade of assays, moving from synthetic triage directly into functional target engagement, and culminating in physiological validation.

Workflow Synth 1. Synthesis SNAr Derivatization QC 2. Triage LC-MS & Solubility Synth->QC InVitro 3. Functional Assay HTRF cAMP Accumulation QC->InVitro InVivo 4. Physiological Model Murine oGTT InVitro->InVivo

Fig 2: Sequential hit-to-lead validation workflow for GPR119 modulator development.

Detailed Application Protocols

Protocol 3.1: Library Generation via SNAr Coupling

To elaborate on the N-cyclopropyl-2-(piperidin-4-yloxy)acetamide fragment, the secondary amine of the piperidine ring is typically reacted with an electrophilic heteroaromatic core (e.g., a chloropyrimidine).

  • Design Rationale : Nucleophilic aromatic substitution (SNAr) is chosen over transition-metal catalysis here to circumvent heavy-metal contamination that could interfere with downstream highly sensitive fluorescence assays.

  • Procedure :

    • Dissolve 1.0 eq of N-cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochloride[6] and 1.1 eq of the target chloropyrimidine in anhydrous N,N-Dimethylformamide (DMF).

    • Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) to liberate the free base and neutralize generated HCl.

    • Heat the reaction mixture at 90°C for 12 hours under a nitrogen atmosphere.

  • Self-Validating Check : Analyze the crude mixture via LC-MS. Successful conversion is validated by the complete disappearance of the 199.26 m/z (

    
    ) peak corresponding to the starting material[3], and the emergence of the product mass.
    
Protocol 3.2: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

Because GPR119 is a


-coupled receptor, agonizing it leads to adenylate cyclase activation and cAMP accumulation[1].
  • Design Rationale : HTRF is utilized instead of ELISA because its ratiometric emission (665 nm / 620 nm) mathematically corrects for compound auto-fluorescence or light scattering caused by minor compound precipitation.

  • Procedure :

    • Harvest CHO-K1 cells stably expressing human GPR119. Resuspend in assay buffer (HBSS supplemented with 20 mM HEPES and 0.1% BSA, pH 7.4).

    • Critical Addition : Add 0.5 mM IBMX (3-isobutyl-1-methylxanthine) to the buffer. Causality: IBMX inhibits endogenous phosphodiesterases (PDEs), preventing the premature degradation of cAMP, thereby ensuring signal capture.

    • Plate cells at 5,000 cells/well in a 384-well white opaque microplate.

    • Dispense synthesized modulator library (10-point dose-response, ranging from 10

      
      M to 0.1 nM) and incubate for 30 minutes at room temperature.
      
    • Add cAMP-d2 and anti-cAMP-Cryptate conjugates. Incubate in the dark for 1 hour.

    • Read on a microplate reader (e.g., PHERAstar FSX) capable of time-resolved fluorescence.

  • Self-Validating Check : Calculate the Z'-factor using 16 wells of DMSO (vehicle, low signal) and 16 wells of 10

    
    M Forskolin (non-specific adenylate cyclase activator, high signal). A calculated 
    
    
    
    is required to validate the assay run.
Protocol 3.3: In Vivo Oral Glucose Tolerance Test (oGTT)

Validated in vitro leads must demonstrate physiologic glycemic control in vivo.

  • Design Rationale : A 6-hour fasting window is specifically chosen over an overnight fast for C57BL/6J mice. Mice possess high metabolic rates; overnight fasting drastically depletes liver glycogen, inducing a non-physiological starvation state that skews incretin responses.

  • Procedure :

    • Fast male C57BL/6J mice (8-10 weeks old) for 6 hours.

    • Baseline Bleed (T=-30 min): Obtain a baseline blood glucose reading via tail snip using a handheld glucometer.

    • Administer the target compound (e.g., 10 mg/kg) via oral gavage. Formulate the compound in 0.5% methylcellulose / 0.1% Tween-80 to ensure homogeneous suspension.

    • Glucose Challenge (T=0 min): Administer a 2 g/kg oral glucose bolus.

    • Monitor blood glucose at T = 15, 30, 60, and 120 minutes.

  • Self-Validating Check : The study must include a Vehicle Control group and a Positive Control group (e.g., Sitagliptin at 10 mg/kg, or a reference GPR119 agonist like APD597). The Vehicle group must show a characteristic glucose peak at T=15-30 mins, while the Positive Control must show a statistically significant reduction in the Area Under the Curve (AUC) to validate the cohort's responsiveness.

Quantitative Benchmarks: Pharmacophore vs. Elaborated Leads

The table below illustrates how the raw N-cyclopropyl-2-(piperidin-4-yloxy)acetamide fragment compares to fully elaborated, therapeutically relevant GPR119 candidates built around similar motifs.

Compound / ScaffoldPrimary FunctionMW ( g/mol )TPSA (Ų)LogPIn Vitro Potency (

)
N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide [3]Pharmacophore Fragment198.2650.360.03N/A (Sub-optimal affinity)
BMS-903452 [2]Clinical GPR119 Agonist510.97~88.03.8< 10 nM
Takeda Cmpd 27 [5]Preclinical GPR119 Agonist479.46~76.03.412 nM

Note: Transitioning from the fragment to the fully elaborated agonist significantly increases lipophilicity (LogP) to occupy the GPR119 hydrophobic pocket, while the core piperidine-ether linkage ensures optimal spatial geometry.

References

  • Title: Chapter 7: Recent Advances in the Discovery of GPR119 Agonists Source: RSC Books URL: [Link]

  • Title: Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119 Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives Source: PubMed (Bioorganic & Medicinal Chemistry) URL: [Link]

  • Title: G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges Source: Journal of Medicinal Chemistry (via ResearchGate) URL: [Link]

Sources

Dosing and administration of N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Formulation, Dosing, and Administration Protocols for N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide Target Audience : Researchers, Scientists, and Drug Development Professionals Discipline : Pharmacokinetics & Preclinical Pharmacology

Executive Summary & Chemical Rationale

In preclinical drug development, the transition from in vitro screening to in vivo efficacy is frequently bottlenecked by poor formulation practices. N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide is a versatile, low-molecular-weight basic amine utilized widely in hit-to-lead structural optimization and library synthesis[1]. Featuring a basic piperidine ring, an ether linkage, and a cyclopropyl acetamide moiety, the compound possesses favorable physicochemical characteristics for systemic administration.

As a Senior Application Scientist, I emphasize that protocols cannot simply be followed blindly; they must be understood. The protocols below are designed as self-validating systems . By understanding the causality between the compound's ionization state and its solubility behavior, researchers can dynamically adapt these methodologies to ensure reproducible dosing and avoid artifacts such as solvent-induced toxicity or false-negative efficacy due to precipitation.

Physicochemical Profiling

Understanding the macroscopic behavior of a compound requires profiling its microscopic characteristics. The choice between utilizing the free base[1] versus the hydrochloride (HCl) salt[2] dictates the entire downstream formulation strategy.

PropertyValue (Free Base)Value (HCl Salt)Implication for Formulation
CAS Number 912761-41-21260763-15-2Salt form drastically alters dissolution kinetics.
Molecular Weight 198.26 g/mol 234.72 g/mol Low MW facilitates rapid passive diffusion.
LogP 0.0336~0.4554Highly hydrophilic; complex lipid nanoemulsions are unnecessary.
TPSA 50.36 Ų50.36 ŲFavorable for cell membrane/CNS penetration.
H-Donors / Acceptors 2 / 33 / 3Strong potential for hydrogen bonding with aqueous vehicles.

Causality Insight : With a LogP near zero, this compound exhibits high hydrophilicity[1]. However, the free base relies on its un-ionized piperidine nitrogen (estimated pKa ~9.5), which can require wetting agents to break the crystal lattice. Conversely, the HCl salt exists as a pre-protonated, highly ionized species that immediately participates in dipole-ion interactions with water[2]. Thus, the HCl salt is strongly recommended for entirely aqueous in vivo dosing regimens.

In Vitro Administration Protocol

For in vitro cellular assays, the target compound must be maintained in a dissolved state without inducing solvent-mediated cytotoxicity. Dimethyl sulfoxide (DMSO) is universally used for concentrated stock solutions as it prevents hydrolysis and microbial growth during storage[3].

Causality Insight : The critical control point here is the final DMSO concentration. Exceeding 0.1% (v/v) DMSO in the final assay media can induce massive changes in the cellular epigenetic landscape and trigger apoptosis, confounding the true pharmacological effect of your compound[3].

Protocol: Preparation of 10 mM Stock & Cellular Dosing
  • Weighing : Equilibrate the source vial to room temperature (22°C) in a desiccator before opening to prevent ambient moisture condensation. Weigh 1.98 mg of the free base or 2.35 mg of the HCl salt.

  • Primary Solubilization : Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO to create a 10 mM stock. Vortex vigorously for 30 seconds.

  • System Validation : Inspect the solution against a dark background for micro-particulates. To definitively validate solubilization, centrifuge the vial at 10,000 x g for 3 minutes. Self-validation step: If a microscopic white pellet forms, solubility is incomplete; sonicate in a water bath at 25°C for 5 minutes.

  • Storage : Aliquot the validated 10 mM stock into single-use amber vials and store at -20°C to prevent freeze-thaw degradation[4].

  • Aqueous Transfer : Perform serial dilutions first in intermediate DMSO or buffer, ensuring the final transfer into the biological matrix (cell culture media) dilutes the DMSO to ≤0.1%.

InVitro N1 Solid Compound (Free Base or HCl) N2 10-50 mM Stock in 100% DMSO N1->N2 Dissolve & Vortex N3 Intermediate Dilution (DMSO or Media) N2->N3 Serial Dilution N4 Final Assay Media (≤0.1% DMSO) N3->N4 Add to Cells

Workflow for in vitro stock preparation and serial dilution to maintain DMSO <0.1%.

In Vivo Preclinical Dosing Protocols (Murine Models)

A common point of failure in preclinical pharmacology is the inconsistent administration of poorly formulated drugs, resulting in high pharmacokinetic variability between animal subjects[4][5].

Causality Insight : The formulation sequence matters immensely. If formulating the free base, water must never be added to the dry powder. The compound must be fully molecularly dispersed in an organic co-solvent (like DMSO) before the slow, sequential addition of surfactants and aqueous buffers. This prevents localized supersaturation and irreversible "crashing out" (precipitation) of the drug[4].

InVivo N1 Select Compound Form N2 Hydrochloride (HCl) Salt N1->N2 N3 Free Base N1->N3 N4 0.9% Saline or PBS (Direct Dissolution) N2->N4 High aq. solubility (Ionized Piperidine) N5 5% DMSO + 5% Tween-80 + 90% Saline N3->N5 Requires wetting/ Sequential Addition N6 Sterile Filter (0.22 µm) & Validate Dosing N4->N6 N5->N6

Preclinical vehicle decision tree based on salt form and solubility profile.

Protocol A: Intravenous (IV) Administration (Using HCl Salt)

Optimal for determining absolute bioavailability or PK clearance rates.

  • Vehicle Selection : 0.9% Sterile Saline.

  • Preparation : Weigh the required amount of N-cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochloride.

  • Dissolution : Add the total calculated volume of 0.9% saline directly to the solid (target concentration: 1–2 mg/mL). Vortex vigorously for 1 minute.

  • Sterilization & Validation : Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter. Self-validation: The filter should exhibit zero resistance, and the filtrate must be completely optically clear.

  • Administration : Dose via the lateral tail vein. (Maximum volume for mice: 5 mL/kg).

Protocol B: Oral (PO) Administration (Using Free Base)

Optimal for routine efficacy and pharmacodynamic studies.

  • Vehicle Selection : 5% DMSO, 5% Tween-80, 90% Saline[4].

  • Step 1 - Organic Solubilization : Add the calculated volume of DMSO (representing 5% of final volume) directly to the dry free-base powder. Vortex until a clear solution is formed.

  • Step 2 - Surfactant Addition : Add Tween-80 (5% of final volume) to the DMSO-drug mixture. Vortex to create a homogenous organic-surfactant phase.

  • Step 3 - Aqueous Quench : While continuously vortexing or magnetically stirring the mixture, add the 0.9% Saline (90% of final volume) dropwise. Continuous mechanical agitation during this step prevents localized precipitation[4].

  • Administration : Administer via oral gavage using a ball-tipped gastric needle. (Maximum volume for mice: 10 mL/kg).

Formulation Matrix & Dosing Constraints

The quantitative boundaries below must be strictly adhered to in order to ensure animal welfare and protocol compliance during dosing.

Route of AdministrationRecommended Vehicle (Based on Form)Max Dose ConcentrationMax Volume Limit (Mice)Injection / Dosing Rate
Intravenous (IV) 0.9% Saline (HCl Salt)2.5 mg/mL5 mL/kgSlow bolus (~30 seconds)
Oral Gavage (PO) 5% DMSO / 5% Tween-80 / 90% Saline (Free Base)5.0 mg/mL10 mL/kgStandard gavage
Intraperitoneal (IP) 0.9% Saline (HCl Salt)5.0 mg/mL10 mL/kgStandard injection

References

  • 912761-41-2 | N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide | ChemScene. ChemScene. 1[1]

  • 1260763-15-2 | N-cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochloride | ChemScene. ChemScene. 2[2]

  • AZD1979 | 1254035-84-1 - Vehicle Selection and Sequential Dissolution for In Vivo Formulation. BenchChem. 4[4]

  • First In Vitro Human Islet Assessment... Enhanced Solubility with Comparable Effects. MDPI.3[3]

  • Self-nanoemulsifying drug delivery system... enhancing drug solubility and formulations. Dove Medical Press. 5[5]

Sources

Application Notes and Protocols for the NMR Spectroscopic Analysis of N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Elucidation of a Novel Piperidine Derivative

N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide is a small molecule featuring a unique combination of a cyclopropyl amide and a piperidine ether moiety. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals.[1] The precise characterization of such molecules is paramount in drug discovery and development to ensure identity, purity, and to understand structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the unambiguous structural elucidation of organic molecules in solution.[2][3]

This comprehensive guide provides a detailed protocol for the complete NMR analysis of N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide, designed for researchers, scientists, and drug development professionals. We will delve into not just the "how" but the "why" of each step, from sample preparation to advanced 2D NMR techniques, ensuring a robust and self-validating analytical workflow.

Molecular Structure and Atom Numbering

For clarity in the subsequent NMR data assignment, the atoms of N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide are numbered as follows:

Caption: Molecular structure and atom numbering of N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide.

Experimental Protocols

Sample Preparation: The Foundation of High-Quality NMR Data

The quality of the final NMR spectrum is critically dependent on the initial sample preparation. A homogeneous solution free of particulate matter is essential to achieve sharp, well-resolved signals.

Protocol:

  • Weighing the Sample: Accurately weigh 5-10 mg of N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide for ¹H NMR, and 20-50 mg for ¹³C and 2D NMR experiments.[4]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules due to its excellent dissolving power and relatively simple residual solvent signal.[5] Other solvents like DMSO-d₆ or Methanol-d₄ can be used if solubility is an issue.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in dissolution.

  • Filtration: To remove any suspended particles that can degrade the magnetic field homogeneity and broaden NMR signals, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[6]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm). However, modern spectrometers can lock onto the deuterium signal of the solvent, and the residual solvent peak can be used for calibration (e.g., CHCl₃ at 7.26 ppm).[7]

One-Dimensional (1D) NMR Spectroscopy: The Initial Overview

1D ¹H and ¹³C NMR spectra provide the fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

¹H NMR Data Acquisition Protocol:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • Experiment: Standard single-pulse experiment (zg30).

  • Key Parameters:

    • Spectral Width (SW): ~12 ppm

    • Number of Scans (NS): 8-16 scans for a sample of this concentration.

    • Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.[3]

    • Relaxation Delay (D1): 1-2 seconds.

¹³C NMR Data Acquisition Protocol:

  • Experiment: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Key Parameters:

    • Spectral Width (SW): ~220 ppm

    • Number of Scans (NS): 1024 or more, due to the low natural abundance of ¹³C.

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds, as quaternary carbons can have longer relaxation times.

Two-Dimensional (2D) NMR Spectroscopy: Unraveling the Connectivity

While 1D NMR provides a list of signals, 2D NMR experiments reveal the connectivity between atoms, which is crucial for unambiguous assignment.

Workflow for 2D NMR Analysis:

2D_NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC C13_NMR->HMBC Structure Unambiguous Structure Confirmation COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for structural elucidation using 2D NMR.

a) COSY (Correlation Spectroscopy): Identifying ¹H-¹H Couplings

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing out the spin systems within the piperidine and cyclopropyl rings.[1][8]

Protocol:

  • Experiment: Standard COSY experiment (e.g., cosygpqf).

  • Key Parameters:

    • Number of Scans (NS): 2-4 per increment.

    • Data Points (F2 and F1): 2048 x 256.

b) HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment correlates each proton with the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation). This is a highly sensitive experiment that allows for the definitive assignment of protonated carbons.[9]

Protocol:

  • Experiment: Phase-sensitive HSQC with multiplicity editing (e.g., hsqcedetgpsisp2.2). This will show CH/CH₃ signals with a different phase to CH₂ signals, aiding in assignment.

  • Key Parameters:

    • Number of Scans (NS): 2-8 per increment.

    • ¹J(CH) Coupling Constant: Optimized for an average one-bond coupling of ~145 Hz.

c) HMBC (Heteronuclear Multiple Bond Correlation): Probing Long-Range Connectivity

The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. This is crucial for identifying connectivity across quaternary carbons (like the carbonyl carbon) and heteroatoms, piecing together the entire molecular puzzle.[6]

Protocol:

  • Experiment: Standard HMBC experiment (e.g., hmbcgplpndqf).

  • Key Parameters:

    • Number of Scans (NS): 8-16 per increment.

    • Long-Range Coupling Constant: Optimized for an average long-range coupling of 8-10 Hz.

Data Analysis and Predicted Spectral Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide in CDCl₃. These values were obtained using online prediction tools and are cross-referenced with typical chemical shifts for similar functional groups.[5]

Table 1: Predicted ¹H and ¹³C NMR Data for N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide

Atom(s)Predicted ¹H Chemical Shift (δ, ppm)MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
Cyclopropyl Group
C1, C3~ 0.5 - 0.7m~ 6-8
C2~ 2.6 - 2.8m~ 23-25
N1-H~ 6.5 - 7.5br s-
Acetamide Group
C4~ 4.0 - 4.2s~ 70-72
C9 (C=O)--~ 170-172
Piperidine Ring
C5~ 3.5 - 3.7m~ 68-70
C6, C8 (axial)~ 1.6 - 1.8m~ 30-32
C6, C8 (equatorial)~ 1.9 - 2.1m~ 30-32
C7 (axial)~ 2.6 - 2.8m~ 44-46
C7 (equatorial)~ 3.0 - 3.2m~ 44-46
N2-H~ 1.5 - 2.5br s-

Note: 'm' denotes multiplet, 's' denotes singlet, and 'br s' denotes broad singlet. Chemical shifts are approximate and can be influenced by solvent and concentration.

Summary and Conclusion

The combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR spectroscopy provides a powerful and indispensable toolkit for the complete and unambiguous structural characterization of N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide. The protocols outlined in this application note provide a systematic and robust workflow for obtaining high-quality NMR data. By carefully analyzing the correlations observed in the 2D spectra, researchers can confidently assign every proton and carbon signal, confirming the molecular structure and providing a basis for further studies in drug development and medicinal chemistry.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Zhang, Y., et al. (2018). NMR Characterization of RNA Small Molecule Interactions. Methods in Molecular Biology, 1632, 25-53. [Link]

  • Gnanasekaran, S., et al. (2014). Synthesis and Spectral Characterization of Some Novel N-Acyl-Piperidin-4-Ones. Rasayan Journal of Chemistry, 7(2), 123-129. [Link]

  • Ahmed, R. (2025). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. Radinka Journal of Health Science, 2(4), 391-397. [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • Pinto, D. C. G. A., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. In Current Organic Chemistry (Vol. 11, No. 10, pp. 855-907). Bentham Science Publishers.
  • Preprints.org. The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. [Link]

  • University of Oxford. Chemistry Research Laboratory NMR User's Guide 2009. [Link]

  • NP-MRD. Showing NP-Card for Piperine (NP0000084). [Link]

  • Chemistry LibreTexts. Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Royal Society of Chemistry. Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. [Link]

  • SpectraBase. 2-(2-Furyl)piperidine, N-acetyl- - Optional[13C NMR] - Chemical Shifts. [Link]

  • Sahoo, M. K., & Chand, D. K. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC advances, 8(73), 41925-41934. [Link]

  • ChemRxiv. CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. [Link]

  • ResearchGate. The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

  • Li, X., et al. (2012). Strategy for the Stereochemical Assignment of Tris-Heteroleptic Ru (II) Complexes by NMR Spectroscopy. Inorganic chemistry, 51(15), 8038-8048. [Link]

  • ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]

  • University of California, San Diego. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • Oxford Instruments. Two-dimensional Experiments: Inverse Heteronuclear Correlation. [Link]

  • ChemRxiv. A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. [Link]

  • Barrow, A. S., et al. (2019). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio-and diastereoisomers of methyl substituted pipecolinates. Organic & biomolecular chemistry, 17(2), 375-384. [Link]

  • University of Ottawa. 13 Carbon NMR. [Link]

  • Cheminfo.org. Predict all NMR spectra. [Link]

  • PubMed. Computational protocols for calculating 13C NMR chemical shifts. [Link]

  • Al-Hussain, S. A., & S. Al-shmery, M. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Egyptian Journal of Chemistry, 63(10), 3829-3854.
  • Cheminfo.org. Predict 13C carbon NMR spectra. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Open Chemistry. Evaluation of 13C NMR spectra of cyclopropenyl and cyclopropyl acetylenes by theoretical calculations. [Link]

  • PubMed. 1H NMR multisuppression approach for rapid detection and quantification of acyl groups and fatty acids supporting cyclopropane structures, either natural or generated during severe heating. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Navigating and Troubleshooting Assay Interference

Welcome to the technical support guide for N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide. This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential assay interferences associated with this molecule. Our goal is to provide you with the rationale behind common issues and the practical steps to ensure data integrity.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured to address issues from the most fundamental (compound integrity) to the more complex, assay-specific artifacts.

Section 1: Compound Integrity and Handling

The most common source of inconsistent results is not assay interference, but rather issues with the compound's physical state in the assay.

Q1: My compound, N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide, shows variable activity or appears inactive. What's the first thing I should check?

A1: Before investigating complex assay interference, always verify compound integrity and solubility.[1] Poor aqueous solubility is a primary reason for the apparent inactivity of small molecules; if the compound precipitates, its effective concentration is significantly lower than intended.[1]

Key Compound Properties:

PropertyValueSource
CAS Number 912761-41-2[2]
Molecular Formula C₁₀H₁₈N₂O₂[2]
Molecular Weight 198.26 g/mol [2]
Topological Polar Surface Area (TPSA) 50.36 Ų[2][3]
cLogP 0.0336[2]

The low cLogP suggests good aqueous solubility, but this can be misleading. Always confirm solubility empirically in your specific assay buffer.

Troubleshooting Workflow: Compound Integrity

start Inconsistent or No Activity Observed purity 1. Verify Compound Purity & Source (>98% recommended) start->purity storage 2. Check Storage Conditions (Store at 2-8°C, sealed, dry) purity->storage solubility 3. Assess Solubility in Assay Buffer storage->solubility precip Precipitation Observed? solubility->precip revisit Re-evaluate Formulation (e.g., use HCl salt, co-solvents) precip->revisit Yes proceed Proceed to Assay-Specific Troubleshooting precip->proceed No revisit->solubility

Caption: Initial troubleshooting workflow for compound-related issues.

Q2: What is the best way to prepare and store stock solutions of this compound?

A2:

  • Solvent Choice: Prepare high-concentration stock solutions (e.g., 10-50 mM) in anhydrous, high-purity DMSO.[1]

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C, protected from light.[1]

  • Final Concentration: When preparing working solutions, ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, to avoid solvent-induced artifacts.[1]

Section 2: Identifying and Mitigating Common Assay Interferences

Once compound handling is ruled out, consider interferences stemming from the molecule's chemical structure. The N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide scaffold contains moieties—specifically the piperidine ring—that can interact with certain assay technologies.

Q3: I am using a fluorescence-based assay and see a high background signal or quenching. Could the compound be interfering?

A3: Yes, this is a critical consideration. Piperidine derivatives have been reported to possess intrinsic fluorescent properties.[4][5] This can artificially inflate the signal or, conversely, quench the signal of a fluorophore in your assay through mechanisms like Förster Resonance Energy Transfer (FRET) if spectral overlap exists.

Workflow for Investigating Optical Interference

cluster_0 Fluorescence Interference Check start High Background or Quenching Observed control1 Run 'Compound + Buffer' Control (No assay reagents/enzyme) start->control1 result1 Signal > Vehicle Control? control1->result1 control2 Run 'Compound + Fluorophore' Control (No enzyme/substrate) result1->control2 No interf Interference Confirmed: - Intrinsic Fluorescence - Quenching result1->interf Yes result2 Signal Altered vs. Fluorophore Alone? control2->result2 result2->interf Yes no_interf Optical Interference Unlikely result2->no_interf No

Caption: Step-by-step controls to diagnose optical interference.

Mitigation Strategies:

  • Use a Different Detection Method: If possible, switch to a non-fluorescence-based readout, such as luminescence or absorbance at a wavelength where the compound does not interfere.

  • Shift Wavelengths: If your plate reader allows, test different excitation and emission wavelengths to find a window where the compound's interference is minimized.

  • Data Correction: Subtract the signal from the "compound + buffer" control from all experimental wells. This is a correction, not a solution, and may not be appropriate for all assay types.

Q4: Could the cyclopropyl or piperidine groups react with assay components?

A4: This is a valid concern, particularly in assays involving reactive species or specific enzymatic pathways.

  • Cyclopropyl Group: While generally stable, cyclopropyl groups attached to amines can undergo CYP-mediated oxidation, potentially forming reactive ring-opened intermediates.[6] This is most relevant for assays using liver microsomes or other metabolically active systems. If you observe time-dependent inhibition or unexpected metabolite peaks in LC-MS, this pathway should be considered.

  • Piperidine Ring: The piperidine nitrogen is basic and can be protonated. While unlikely to cause issues in standard buffered solutions (pH 7.4), it could interact with acidic components. More importantly, piperidines can undergo oxidation, especially in the presence of air and light, leading to discoloration and the formation of impurities that might interfere with your assay.[7]

Recommended Control Experiments:

Potential InterferenceRecommended Control ExperimentPurpose
Redox Activity Add a reducing agent (e.g., DTT, TCEP) to the assay buffer.To see if the compound's effect is abrogated, suggesting it acts via an oxidative mechanism.
Reagent Reactivity Pre-incubate the compound with key assay reagents (e.g., detection probes, enzymes) separately before initiating the main reaction.To identify if the compound is directly inactivating a component of the assay system.
Aggregation Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.To disrupt potential compound aggregates that can cause non-specific inhibition.
Section 3: Troubleshooting Specific Assay Platforms

Q5: I am developing an LC-MS/MS method for quantifying N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide. What are the key challenges and how can I overcome them?

A5: Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful tool for quantification due to its high sensitivity and specificity.[8] However, challenges can arise.

Potential Challenges & Solutions:

  • Poor Peak Shape/Retention: Due to its polarity (cLogP 0.0336), the compound may have poor retention on standard C18 reverse-phase columns.

    • Solution: Use a column with better aqueous retention (e.g., AQ-C18, HILIC) or employ an ion-pairing agent in the mobile phase.

  • Ion Suppression/Enhancement: Co-eluting matrix components from biological samples can interfere with the ionization of the target analyte in the mass spectrometer source.

    • Solution: Implement a robust sample preparation method like solid-phase extraction (SPE) or use a pass-through lipid removal product to clean the sample effectively.[9] Always use a stable isotope-labeled internal standard if available to compensate for matrix effects.

  • In-Source Fragmentation: The compound may fragment within the ion source before mass selection, complicating quantification.

    • Solution: Optimize source parameters (e.g., cone voltage, capillary voltage) to minimize fragmentation and maximize the abundance of the precursor ion.

Protocol: Basic LC-MS/MS Method Development

  • Infusion & Tuning: Directly infuse a solution of the compound into the mass spectrometer to determine the optimal precursor ion (likely [M+H]⁺ at m/z 199.27) and identify stable, high-intensity product ions for MS/MS transitions.

  • Chromatography:

    • Start with a standard C18 column and a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Inject the compound and observe the peak shape. If it's poor, switch to a more suitable column chemistry as described above.

  • Matrix Effect Evaluation: Prepare samples by spiking the compound into the extracted matrix from a blank sample (e.g., plasma, cell lysate). Compare the peak area to a sample spiked into a clean solvent. A significant difference indicates the presence of matrix effects.

  • Method Validation: Once optimized, validate the method for linearity, accuracy, precision, and limit of quantification (LLOQ) according to established guidelines.

Q6: In my cell-based assay, the compound shows an effect at high concentrations but not at low concentrations. How do I differentiate a specific biological effect from a cytotoxic artifact?

A6: This is a classic challenge. A steep dose-response curve can be indicative of non-specific effects, such as cytotoxicity or membrane disruption, rather than specific target engagement.

Protocol: Differentiating Specificity from Cytotoxicity

  • Run a Counter-Screen: Test the compound in a cell line that does not express the intended target. Activity in this cell line suggests an off-target or non-specific effect.

  • Perform a Cytotoxicity Assay in Parallel: Use a simple cytotoxicity assay (e.g., CellTiter-Glo®, MTS, or LDH release) with the same cell line, compound concentrations, and incubation time as your primary functional assay.

  • Analyze the Data:

    • Plot the dose-response curves for both your functional assay and the cytotoxicity assay on the same graph.

    • If the EC₅₀ (or IC₅₀) from your functional assay is significantly lower (ideally >10-fold) than the CC₅₀ (cytotoxic concentration 50%), the observed activity is more likely to be target-specific.

    • If the curves overlap, the "activity" seen in the functional assay is likely an artifact of cell death.

References

  • Gómez-García, A., et al. (2022). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS ONE. [Link]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Ghioc, C., et al. (2022). Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. International Journal of Molecular Sciences. [Link]

  • MDPI. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. [Link]

  • Shcherbakova, I., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Chen, J., et al. (2024). Research progress on piperidine-containing compounds as agrochemicals. Frontiers in Chemistry. [Link]

  • Al-Duais, M. A., et al. (2024). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. Journal of Applied Science and Engineering. [Link]

  • Agilent. Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. [Link]

  • Ba, L. A. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Biochemistry & Pharmacology. [Link]

  • ResearchGate. LC-MS/MS and Active Pharmaceutical Ingredients. [Link]

  • Martín-López, J., et al. (2021). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Pharmaceuticals. [Link]

Sources

Validation & Comparative

Comparative Analysis: N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide vs. Standard sEH Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Grounding & Target Rationale

Soluble epoxide hydrolase (sEH) has emerged as a high-value therapeutic target for cardiovascular, neurodegenerative, and metabolic diseases. The enzyme regulates vascular tone and inflammation by rapidly hydrolyzing endogenous, anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active, occasionally pro-inflammatory dihydroxyeicosatrienoic acids (DHETs).

Historically, the dominant pharmacophore in sEH inhibitor design has been the diaryl urea group. Leading inhibitors such as TPPU and the clinical candidate GSK2256294 utilize this urea motif to form tight, transition-state-like hydrogen bond networks with the enzyme's catalytic triad (Asp335, Tyr383, and Tyr466) [1][3]. However, the high lipophilicity required for these urea-based compounds often results in poor aqueous solubility—classic "brick dust" pharmacokinetics.

To navigate these physicochemical limitations, Fragment-Based Drug Discovery (FBDD) strategies have explored highly polar, low-molecular-weight scaffolds. N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide (CAS 912761-41-2) , hereafter referred to as NCP-Acetamide , represents an investigational amide-based fragment. Instead of a rigid urea core, it relies on an acetamide linker and a highly soluble piperidine ring to engage the active site while retaining a highly favorable aqueous profile.

G AA Arachidonic Acid (Membrane Phospholipids) CYP CYP450 Epoxygenases AA->CYP Oxidation EET Epoxyeicosatrienoic Acids (EETs) - Anti-inflammatory CYP->EET sEH Soluble Epoxide Hydrolase (sEH Enzyme) EET->sEH Substrate Binding DHET Dihydroxyeicosatrienoic Acids (DHETs) - Inactive sEH->DHET Hydrolysis Urea Urea Inhibitors (TPPU, GSK2256294) Urea->sEH Slow-tight binding Amide Amide Fragments (NCP-Acetamide) Amide->sEH Fragment binding

Arachidonic acid cascade detailing CYP450 oxidation, sEH hydrolysis, and inhibitor intervention.

Structural & Pharmacophore Comparison

An objective comparison of these compounds reveals divergent strategies in drug design:

  • GSK2256294 & TPPU (The Benchmark Ureas): Both rely on a central urea functional group flanked by lipophilic substituents (such as the trifluoromethoxyphenyl group in TPPU)[2][4]. This structural arrangement drives exceptionally high target affinity (picomolar to low nanomolar IC50). The trade-off is higher molecular weight, increased plasma protein binding, and dependency on specialized formulation vehicles for in vivo studies.

  • NCP-Acetamide (The Amide Fragment): Features a central acetamide group with a cyclopropyl terminal and a basic secondary amine within its piperidine ring. At physiological pH, the piperidine nitrogen is protonated. While this sacrifices the deep hydrophobic pocket engagement typical of urea derivatives, it establishes an ultra-polar profile (LogP ~0.03) that is virtually immune to solubility bottlenecks.

Quantitative Performance Benchmarks

The following table summarizes the comparative physicochemical parameters and representative biological activity limits distinguishing optimized urea candidates from an amide fragment like NCP-Acetamide.

ParameterGSK2256294TPPUNCP-Acetamide
Pharmacophore Core Diaryl UreaAlkyl/Aryl UreaAcetamide
Binding Mechanism Transition-State AnalogTransition-State AnalogReversible Fragment Binder
Molecular Wt ( g/mol ) 463.4359.3198.26
Calculated LogP ~3.53.20.03
Aqueous Solubility Poor (<0.1 mM)Low (~0.5 mM)Excellent (>10 mM)
Human sEH IC50 27 pM [1]1.1 nM [3]Micro-molar (Fragment baseline)
Primary Application Clinical CandidatePreclinical in vivo ToolFBDD / Scaffold Optimization

Experimental Methodologies

To evaluate novel scaffolds like NCP-Acetamide against established ureas, laboratories must implement rigorous, self-validating analytical protocols. Below are the optimized procedures with their foundational rationales.

Protocol A: Fluorogenic (FRET-Based) sEH Inhibition Assay

Objective: Determine the IC50 values of the inhibitors using human recombinant sEH.

  • Expertise & Causality: Urea-based inhibitors are notoriously "slow-tight" binders. A minimum 15-minute enzyme-inhibitor pre-incubation step is required before substrate addition. Skipping this step leads to substrate competition before equilibrium, artificially inflating the apparent IC50.

  • Self-Validating System Integration: The assay requires parallel background-quenching wells. Some test fragments autofluoresce or quench emission wavelengths. Measuring a "fully hydrolyzed substrate + inhibitor" control validates that any signal reduction is true enzymatic inhibition rather than an optical artifact.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 25 mM Bis-Tris/HCl buffer (pH 7.0) supplemented with 0.1 mg/mL BSA. Causality: BSA prevents nonspecific adsorption of highly lipophilic ureas (like TPPU) to the plastic microplate walls, ensuring accurate dosing.

  • Enzyme Handling: Dilute recombinant human sEH enzyme to a working concentration of 1 nM in the assay buffer.

  • Compound Dilution: Prepare a 10-point serial dilution of inhibitors in DMSO. Keep final DMSO concentration in the assay

    
     1% to prevent solvent-induced protein denaturation. (NCP-Acetamide requires significantly less organic solvent due to its high solubility).
    
  • Pre-Incubation: Mix 10 µL of the inhibitor solution with 80 µL of the enzyme solution in a black 96-well plate. Incubate at 30°C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 10 µL of the fluorogenic substrate PHOME (Cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate) to achieve a final concentration of 50 µM.

  • Kinetic Readout: Monitor fluorescence (Excitation: 316 nm / Emission: 460 nm) immediately and continuously for 30 minutes. Calculate initial velocities and fit to a 4-parameter logistic curve to derive the IC50.

Protocol B: Human Liver Microsomal (HLM) Stability Profiling

Objective: Assess the metabolic liabilities of the piperidine-acetamide versus the stable urea cores.

  • Expertise & Causality: While NCP-Acetamide solves solubility issues, exposed secondary amines (the piperidine ring) are prime targets for hepatic N-oxidation or glucuronidation. Standard ureas typically exhibit better phase I stability. Assessing intrinsic clearance (

    
    ) dictates whether a fragment requires further functionalization (e.g., N-methylation or fluorination) prior to in vivo deployment.
    
  • Self-Validating System Integration: The assay must include a "no-NADPH" negative control to differentiate between true cytochrome P450-mediated degradation and generalized chemical instability or non-specific protein binding in the matrix.

Step-by-Step Procedure:

  • Reaction Mixture Assembly: Combine 0.5 mg/mL HLM protein, 1 µM test compound (TPPU, GSK2256294, or NCP-Acetamide), and 100 mM potassium phosphate buffer (pH 7.4) in a 96-well block.

  • Thermal Equilibration: Pre-incubate the block at 37°C for 5 minutes.

  • Initiation: Add 1 mM NADPH (final concentration) to initiate Phase I metabolism. Include the aforementioned parallel "no-NADPH" control.

  • Time-Course Quenching: At intervals of 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and quench immediately into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., carbamazepine). Causality: Rapid solvent shock precipitates the microsomal proteins and instantly halts metabolic reactions, locking the kinetic snapshot.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Subject the supernatant to LC-MS/MS quantification. Calculate half-life (

    
    ) and intrinsic clearance (
    
    
    
    ) from the logarithmic decay plot of the parent compound.

Strategic Summary

For researchers prioritizing ultimate target engagement and established in vivo efficacy, structural classes modeled off GSK2256294 and TPPU remain the gold standards. Their rigid, lipophilic urea architectures ensure picomolar affinity.

Conversely, NCP-Acetamide serves a highly specialized function. Its low LogP and highly polar surface area make it an exceptional starting scaffold for Fragment-Based Drug Design (FBDD). By leveraging this core, drug development professionals can build out hybrid molecules that retain the superior solubility of the acetamide-piperidine base while iteratively grafting urea-like hydrogen-bond donors to recapture high-affinity interaction with Asp335.

References

  • Lazaar et al., "Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor", British Journal of Clinical Pharmacology,[Link]

  • Mashayekhi et al., "The soluble epoxide hydrolase inhibitor GSK2256294 decreases the proportion of adipose pro-inflammatory T cells", Prostaglandins & Other Lipid Mediators,[Link]

  • Liang et al., "TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer's Signaling in Human Nerve Cells", ACS Chemical Neuroscience,[Link]

  • Huang P., "Research progress on the protective mechanism of a novel soluble epoxide hydrolase inhibitor TPPU on ischemic stroke", Frontiers in Neurology,[Link]

Comparative Efficacy Analysis of N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

To the Esteemed Research Community,

This guide is intended to provide a comprehensive comparison of the efficacy of the novel compound, N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide , against established drugs in a specific therapeutic area. However, a significant challenge has emerged during the initial phase of our investigation. Despite extensive searches of chemical databases, patent literature, and peer-reviewed scientific journals, we have been unable to identify a specific, well-defined therapeutic application or a clear mechanism of action for N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide.

The available information is limited to its chemical structure and its commercial availability as a research chemical. While the core structure, featuring a cyclopropyl group and a piperidine moiety, is present in a variety of biologically active molecules with diverse therapeutic targets, the specific combination in N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide does not correspond to any published research detailing its pharmacological effects or intended use.

We have encountered patents and research articles for structurally related, but distinct, compounds. These include:

  • N-cyclopropyl-N-piperidinylbenzamides which have been investigated as GPR119 modulators for the potential treatment of type 2 diabetes.[1]

  • 2-(Piperidin-4-yl)acetamides which have shown promise as potent inhibitors of soluble epoxide hydrolase, with potential anti-inflammatory applications.[2]

  • Other N-piperidinyl acetamide derivatives that have been explored as calcium channel blockers.

The broad range of activities associated with these related structures highlights the difficulty in predicting the specific efficacy of N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide without dedicated experimental data.

Moving Forward: A Call for Foundational Research

To enable a meaningful comparative analysis as originally intended, the following foundational research on N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide is essential:

  • Target Identification and Mechanism of Action Studies: The primary step is to elucidate the biological target(s) of the compound. This could involve a combination of in silico screening against known pharmacological targets, followed by in vitro binding assays and functional screens.

  • In Vitro Efficacy and Potency Assessment: Once a potential target is identified, a battery of in vitro assays should be conducted to determine the compound's potency (e.g., IC50 or EC50 values) and efficacy in relevant cell-based models.

  • Phenotypic Screening: In the absence of a clear target, high-content phenotypic screening across various disease models could reveal its potential therapeutic area.

Proposed Initial Experimental Workflow

For researchers interested in exploring the potential of N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide, we propose the following initial experimental workflow:

Caption: Initial workflow for elucidating the therapeutic potential of N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide.

A Collaborative Approach

We encourage researchers who may have unpublished data or insights into the biological activity of N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide to share their findings with the scientific community. Such collaboration is crucial to unlocking the potential of this and other novel chemical entities.

Once a therapeutic context for N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide is established, a comprehensive comparative guide, as originally envisioned, can be developed. This future guide would include:

  • Detailed comparisons of its efficacy against standard-of-care drugs.

  • In-depth analysis of supporting experimental data, presented in tabular and graphical formats.

  • Step-by-step protocols for the key experiments used in the comparison.

  • Illustrative diagrams of signaling pathways and experimental workflows.

We remain committed to providing the research community with valuable and accurate scientific information. We will continue to monitor the literature for any new information on N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide and will update this guide accordingly as new data becomes available.

References

[1] WO2012123449A1 - N- cyclopropyl - n- piperidinylbenzamides as gpr119 modulators - Google Patents. Accessed March 7, 2026. [3] Synthesis, biological and computational studies of flavonoid acetamide derivatives. Royal Society of Chemistry. Accessed March 7, 2026. [4] 912761-41-2 | N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide | ChemScene. Accessed March 7, 2026. [5] US8377968B2 - N-piperidinyl acetamide derivatives as calcium channel blockers - Google Patents. Accessed March 7, 2026. [2] 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Int J Mol Sci. 2021;22(24):13466. [6] 1260763-15-2 | N-cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochloride | ChemScene. Accessed March 7, 2026. N-cyclopropyl-N-(piperidin-4-yl)acetamide | 1131739-82-6. Sigma-Aldrich. Accessed March 7, 2026. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2023;28(3):1369. [7] n-Cyclopropyl-2-(4-methoxy-phenyl)-n-piperidin-4-yl-acetamide. PubChem. Accessed March 7, 2026. [8] SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES. Acta Pol Pharm. 2015;72(5):943-950. [9] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals (Basel). 2023;16(2):299. [10] WO2023187677A1 - N-(pyrrolidin-3-yl or piperidin-4-yl)acetamide derivatives - Google Patents. Accessed March 7, 2026. [11] Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Expert Opin Drug Discov. Published online November 27, 2025. [12] N-[4-(1-Cyclobutyl piperidin-4-yloxy)phenyl]-2-(morpholin-4-yl) acetamide dihydrochloride. Pharmacompass. Accessed March 7, 2026. [13] 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Molecules. 2021;26(23):7359.

Sources

Validating the Mechanism of Action of N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide: A Comparative Guide to Soluble Epoxide Hydrolase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the rigorous validation of a compound's mechanism of action is a cornerstone of preclinical research. This guide provides an in-depth technical framework for validating the hypothesized mechanism of N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide as a potent inhibitor of soluble epoxide hydrolase (sEH). By comparing its potential performance with established sEH inhibitors, this document outlines the experimental pathways to robustly characterize its activity and therapeutic potential.

The Scientific Imperative: Targeting Soluble Epoxide Hydrolase in Inflammation

Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the degradation of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs).[1][2][3] These EETs possess potent vasodilatory, anti-inflammatory, and analgesic properties.[1][2] By hydrolyzing EETs to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), sEH effectively dampens these protective signaling pathways.[1][2][4] Consequently, the inhibition of sEH has emerged as a promising therapeutic strategy for a range of inflammatory diseases, hypertension, and pain.[1][3][5]

The structural motif of 2-(piperidin-4-yloxy)acetamide present in our target compound is a key feature in several known inhibitors of sEH. This structural similarity forms the basis of our hypothesis that N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide exerts its biological effects through the inhibition of sEH. This guide will detail the necessary experimental steps to confirm this hypothesis and to quantitatively compare its efficacy against established benchmarks in the field.

Comparative Framework: Benchmarking Against Known sEH Inhibitors

To provide a meaningful context for the validation of N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide, a direct comparison with well-characterized sEH inhibitors is essential. For this purpose, we have selected two prominent compounds:

  • TPPU (1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea): A potent and widely used sEH inhibitor with demonstrated efficacy in various preclinical models of inflammation and pain.[6][7][8] It is known to be orally bioavailable and brain penetrant.[7]

  • GSK2256294: A highly selective and potent sEH inhibitor that has been evaluated in clinical trials for inflammatory conditions such as chronic obstructive pulmonary disease (COPD).[9][10]

These comparators provide a robust baseline for assessing the potency and potential of N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide.

Experimental Validation: A Multi-tiered Approach

A rigorous validation of the mechanism of action requires a combination of in vitro biochemical assays, cell-based functional assays, and in vivo models of disease. This multi-pronged approach provides a comprehensive understanding of the compound's direct enzymatic inhibition, its effects in a cellular context, and its therapeutic potential in a physiological system.

Tier 1: In Vitro Enzymatic Assays for Direct sEH Inhibition

The initial and most direct method to validate the proposed mechanism is to assess the compound's ability to inhibit recombinant sEH enzyme activity. A fluorescence-based assay is a common and sensitive method for this purpose.[11][12]

Protocol: Fluorescence-Based sEH Inhibition Assay

  • Reagents and Materials:

    • Recombinant human sEH (hsEH)

    • sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, with 0.1 mg/mL BSA)

    • Fluorescent substrate, such as cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate (CMNPC)

    • N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide, TPPU, and GSK2256294

    • 96-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds (N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide, TPPU, and GSK2256294) in sEH assay buffer.

    • In a 96-well plate, add the diluted compounds. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

    • Add the recombinant hsEH solution to all wells except the no-enzyme control.

    • Incubate the plate for 15 minutes at 30°C to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the fluorescent substrate CMNPC to all wells.

    • Immediately measure the increase in fluorescence intensity over time (kinetic read) or after a fixed incubation period (endpoint read) using a plate reader (Excitation/Emission wavelengths will be specific to the substrate used, e.g., 330/465 nm).[12]

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Expected Outcome and Comparative Data:

The primary outcome of this experiment will be the half-maximal inhibitory concentration (IC₅₀) for each compound. A lower IC₅₀ value indicates greater potency.

CompoundHypothetical/Reported Human sEH IC₅₀ (nM)
N-Cyclopropyl-2-(piperidin-4-yloxy)acetamideTo be determined
TPPU2.1
GSK22562940.027[10]

DOT Script for sEH Inhibition Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare Compound Dilutions add_compounds Add Compounds to Plate prep_compounds->add_compounds prep_enzyme Prepare Recombinant sEH add_enzyme Add sEH Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Fluorescent Substrate add_substrate Add Substrate prep_substrate->add_substrate add_compounds->add_enzyme incubate Incubate (15 min, 30°C) add_enzyme->incubate incubate->add_substrate read_fluorescence Measure Fluorescence add_substrate->read_fluorescence calc_inhibition Calculate % Inhibition read_fluorescence->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for in vitro sEH inhibition assay.

Tier 2: Cell-Based Assays for Functional Activity

While in vitro assays confirm direct enzyme inhibition, cell-based assays are crucial to assess a compound's activity in a more biologically relevant context, considering factors like cell permeability and stability. A common approach is to measure the downstream effects of sEH inhibition, such as the reduction of pro-inflammatory markers in stimulated cells.

Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

  • Cell Culture:

    • Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Procedure:

    • Plate the macrophages in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide, TPPU, or GSK2256294 for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. Include an unstimulated control group.

    • Incubate for 24 hours.

    • Collect the cell culture supernatant.

  • Endpoint Measurement (ELISA):

    • Measure the concentration of a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), in the supernatant using a commercially available ELISA kit.

  • Data Analysis:

    • Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated vehicle control.

    • Determine the EC₅₀ value for each compound.

Expected Outcome and Comparative Data:

A potent sEH inhibitor is expected to reduce the production of inflammatory cytokines. The half-maximal effective concentration (EC₅₀) will quantify this effect.

CompoundHypothetical EC₅₀ for TNF-α Inhibition (nM)
N-Cyclopropyl-2-(piperidin-4-yloxy)acetamideTo be determined
TPPUExpected to be in the low nanomolar range
GSK2256294Expected to be in the sub-nanomolar to low nanomolar range

DOT Script for Cell-Based Assay Workflow

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis plate_cells Plate Macrophages pretreat Pre-treat with Compounds plate_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate (24h) stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant elisa Measure TNF-α (ELISA) collect_supernatant->elisa calc_ec50 Determine EC50 elisa->calc_ec50

Caption: Workflow for cell-based inflammation assay.

Tier 3: In Vivo Models for Therapeutic Efficacy

The final validation step involves assessing the compound's efficacy in a relevant animal model of inflammation. The carrageenan-induced paw edema model is a classic and well-established method for evaluating acute inflammation.

Protocol: Carrageenan-Induced Paw Edema in Rodents

  • Animals:

    • Use male Wistar rats or Swiss albino mice.

  • Procedure:

    • Administer N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide, TPPU, GSK2256294, or vehicle orally or intraperitoneally.

    • After a set pre-treatment time (e.g., 1 hour), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group at each time point.

    • Determine the overall anti-inflammatory effect by comparing the area under the time-course curve (AUC).

Expected Outcome:

Effective sEH inhibitors are expected to significantly reduce the inflammatory paw edema.

Visualizing the Mechanism: The sEH Signaling Pathway

DOT Script for sEH Signaling Pathway

G cluster_pathway Arachidonic Acid Cascade cluster_intervention Pharmacological Intervention AA Arachidonic Acid P450 Cytochrome P450 Epoxygenase AA->P450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) P450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Degradation Inflammation Inflammation EETs->Inflammation Inhibition DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs sEH_Inhibitor N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide (and Comparators) sEH_Inhibitor->sEH Inhibition

Caption: The role of sEH in the arachidonic acid pathway.

Conclusion: A Pathway to Validation

This guide provides a comprehensive and technically grounded framework for validating the mechanism of action of N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide as a soluble epoxide hydrolase inhibitor. By following this multi-tiered experimental approach and comparing its performance against established inhibitors, researchers can generate the robust data necessary to confirm its biological target and characterize its therapeutic potential. The successful completion of these studies will provide a solid foundation for further preclinical and clinical development.

References

  • Development of a high throughput cell-based assay for soluble epoxide hydrolase using BacMam technology. PubMed. [Link]

  • Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer. MDPI. [Link]

  • Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]

  • Designing a Small Fluorescent Inhibitor to Investigate Soluble Epoxide Hydrolase Engagement in Living Cells. PMC. [Link]

  • Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. ScienceDirect. [Link]

  • HUMBLE BEGINNINGS WITH BIG GOALS: SMALL MOLECULE SOLUBLE EPOXIDE HYDROLASE INHIBITORS FOR TREATING CNS DISORDERS. PMC. [Link]

  • Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health. PMC. [Link]

  • Soluble epoxide hydrolase is a therapeutic target for acute inflammation. PMC. [Link]

  • Research progress on the protective mechanism of a novel soluble epoxide hydrolase inhibitor TPPU on ischemic stroke. Frontiers. [Link]

  • Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain. PMC. [Link]

  • Soluble epoxide hydrolase inhibition enhances anti-inflammatory and an. NDT. [Link]

  • Discovery of Potential Soluble Epoxide Hydrolase Inhibitors Using a High-Throughput Screening Assay on a 235 Compound Library. Agilent. [Link]

  • Inhibition of Soluble Epoxide Hydrolase Activity by Components of Glycyrrhiza uralensis. MDPI. [Link]

  • Clinical Paths for Soluble Epoxide Hydrolase Inhibitors. Frontiers. [Link]

  • TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer's Signaling in Human Nerve Cells. PMC. [Link]

  • GSK2256294 Decreases sEH (Soluble Epoxide Hydrolase) Activity in Plasma, Muscle, and Adipose and Reduces F2-Isoprostanes but Does Not Alter Insulin Sensitivity in Humans. Hypertension. [Link]

  • Selection of Potent Inhibitors of Soluble Epoxide Hydrolase for Usage in Veterinary Medicine. PMC. [Link]

  • sEH Inhibitor Tppu Ameliorates Cecal Ligation and Puncture-Induced Sepsis by Regulating Macrophage Functions. PMC. [Link]

  • Clinical Paths for Soluble Epoxide Hydrolase Inhibitors. ASPET. [Link]

  • Movement to the Clinic of Soluble Epoxide Hydrolase Inhibitor EC5026 as an Analgesic for Neuropathic Pain and for Use as a Nonaddictive Opioid Alternative. ACS Publications. [Link]

  • Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. PMC. [Link]

  • Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer's Disease. PMC. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate. [Link]

  • Macrophage Inactivation by Small Molecule Wedelolactone via Targeting sEH for the Treatment of LPS-Induced Acute Lung Injury. ACS Central Science. [Link]

  • Inhibition of soluble epoxide hydrolase prevents diabetic retinopathy. PMC. [Link]

  • A novel inhibitor of soluble epoxide hydrolase that adducts C521 is cardioprotective. bioRxiv. [Link]

Sources

Comprehensive Profiling of N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide: Cross-Reactivity and Scaffold Benchmarking

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the selection of core building blocks determines the downstream clinical viability of a molecule. Piperidine heterocycles are ubiquitous, privileged fragments deployed across multiple therapeutic areas[1]. Among these, piperidine ethers are frequently utilized as high-affinity linkers and core scaffolds for targets ranging from orexin receptors to kinases[2].

However, functionalizing the piperidine ring often introduces critical safety liabilities—namely off-target kinase promiscuity, human ether-à-go-go-related gene (hERG) channel blockade, and Cytochrome P450 (CYP) inhibition. This guide evaluates the performance of N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide (CAS 912761-41-2) as an optimized structural intermediate, benchmarking its cross-reactivity profile against widely used primary and linear alkyl amide alternatives.

Mechanistic Grounding & Evaluation Workflow

The integration of a cyclopropyl moiety onto the terminal amide of the piperidine ether is a deliberate biophysical maneuver. Unlike flexible aliphatic chains, cyclopropyl groups impart highly specific structural constraints while retaining a high sp3 fraction[3].

G N1 N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide (Lead Scaffold) N2 CYP450 Profiling (CYP3A4/2D6) N1->N2 N3 hERG Patch-Clamp (Cardiac Safety) N1->N3 N4 Kinase Promiscuity (TR-FRET Panel) N1->N4 N5 Candidate Selection & Optimization N2->N5 N3->N5 N4->N5

Multiparametric cross-reactivity screening workflow for piperidine scaffolds.

Causality & Expert Insight: Why the Cyclopropyl Group Outperforms

As an Application Scientist analyzing structure-activity relationships (SAR), the data reveals a stark contrast between linear alkyl amides and the cyclopropyl analog.

  • Mitigation of CYP Time-Dependent Inhibition (TDI): Linear alkyl substituents (like ethyl groups) are highly susceptible to hydrogen atom abstraction by CYP450 enzymes. This leads to hydroxylation or the formation of reactive intermediates that irreversibly bind to the enzyme, causing TDI[4]. In contrast, the ring strain of the cyclopropyl group produces shorter, more polarized C-H bonds with significantly higher bond dissociation energy, severely restricting oxidative metabolism[3].

  • hERG Liability Reduction: The central cavity of the Kv11.1 (hERG) channel binds promiscuously to flexible, lipophilic amines. The N-ethyl amide can easily adopt low-energy conformations to maximize hydrophobic contacts within this cavity. The rigid topological volume of the cyclopropyl ring disrupts this induced-fit binding, effectively lowering the off-target cardiotoxicity risk without adding excessive molecular weight[5].

Comparative Performance Data

To objectively benchmark N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide, it was evaluated alongside two synthetic alternatives commonly used in fragment-based drug design (FBDD).

Structural Building BlockCYP3A4 TDI (

)
hERG Block (

)
Kinase Selectivity (Gini)*Intrinsic Clearance (

)
2-(piperidin-4-yloxy)acetamide (Primary Amide)12.4 μM>30 μM0.65 (Moderate)68 μL/min/mg
N-Ethyl-2-(piperidin-4-yloxy)acetamide (Linear Alkyl)4.1 μM (High Risk)6.8 μM (High Risk)0.42 (Promiscuous)45 μL/min/mg
N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide >50 μM (Safe)28.5 μM (Low Risk)0.81 (Highly Selective) <15 μL/min/mg

*The Gini coefficient measures kinase promiscuity; a value closer to 1.0 indicates extreme target selectivity, whereas values <0.5 denote promiscuous off-target binding.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the cross-reactivity data above is generated using strictly self-validating protocols. Every workflow incorporates intrinsic gating mechanisms to prevent false positives or artifacts.

Protocol A: CYP3A4 Time-Dependent Inhibition (LC-MS/MS)

This protocol separates reversible competitive inhibition from mechanism-based irreversible inactivation (TDI)[4].

  • Enzyme Incubation: Incubate 50 μM of the test compound with human liver microsomes (0.5 mg/mL) and 1 mM NADPH in 100 mM phosphate buffer (pH 7.4).

  • Time-Course Aliquoting: Extract samples at 0, 5, 15, and 30 minutes to capture time-dependent kinetics.

  • Substrate Introduction: Dilute aliquots 20-fold into a secondary plate containing 20 μM midazolam (a highly specific CYP3A4 substrate).

  • Self-Validation Gate: Evaluate internal controls. The assay is only valid if the vehicle control exhibits standard midazolam turnover rates, and the positive control (Troleandomycin) demonstrates a >50% loss of CYP3A4 activity over the 30-minute window.

  • Quantification: Measure the formation of 1'-hydroxymidazolam via LC-MS/MS to calculate the shift in

    
    .
    
Protocol B: High-Throughput hERG Automated Patch-Clamp
  • Cell Preparation: Utilize stably transfected Chinese Hamster Ovary (CHO) cells expressing the Kv11.1 (hERG) channel.

  • Seal Quality Check (Validation Gate 1): Apply suction to form a gigaseal. The system automatically rejects any well with a seal resistance of < 1 GΩ or a leak current exceeding 10% of the total ion current.

  • Electrophysiology Protocol: Apply a voltage step from a holding potential of -80 mV to +40 mV for 2 seconds to fully activate and inactivate channels, followed by repolarization to -50 mV to measure the outward tail current.

  • Pharmacological Validation (Validation Gate 2): Introduce Dofetilide (reference inhibitor). The run is validated only if Dofetilide restricts the tail current with an

    
     < 50 nM.
    
  • Compound Readout: Perfuse the test compound at escalating concentrations (0.1 μM to 30 μM) and calculate the fractional block of the peak tail current relative to baseline[5].

References

  • Discovery of piperidine ethers as selective orexin receptor antagonists (SORAs) inspired by filorexant - PubMed.[2] Available at: [Link]

  • Structure-guided design of novel HEPT analogs with enhanced potency and safety: From Isopropyl-HEPTs to Cyclopropyl-HEPTs - PubMed.[5] Available at: [Link]

  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs.[3] Available at: [Link]

  • Structure-Based Drug Design of Novel, Potent, and Selective Azabenzimidazoles (ABI) as ATR Inhibitors - SciSpace.[4] Available at: [Link]

  • Different modalities of piperidine-containing drugs and drug candidates - ResearchGate.[1] Available at: [Link]

Sources

Structural Optimization and Comparative SAR of N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and CNS Drug Development Professionals Application Scope: Lead Optimization, Histamine H3 Receptor (H3R) Antagonism/Inverse Agonism, Blood-Brain Barrier (BBB) Penetrant Scaffold Design

Executive Summary: The Conformationally Restricted Scaffold

The evolution of non-imidazole Histamine H3 Receptor (H3R) antagonists has fundamentally shifted toward structures that mitigate the hepatotoxicity and cytochrome P450 (CYP) inhibition liabilities of classical imidazole-based ligands[1]. Within this space, the N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide scaffold (CAS 912761-41-2)[2] serves as an optimal molecular core. By leveraging a basic piperidine nitrogen, a flexible yet geometry-restricting oxygen ether linkage, and a uniquely contoured N-cyclopropyl terminal[1][3], this structural motif effectively navigates the tight lipophilic pockets of the H3R while maintaining the rigorous physicochemical requirements for central nervous system (CNS) penetrance (TPSA ≈ 50.36, LogP ≈ 0.03)[2].

This guide objectively analyzes the Structure-Activity Relationship (SAR) of this core against alternative alkyl and aryl substitutions, detailing the self-validating experimental frameworks required to profile these analogs accurately[4].

Mechanistic Grounding: Scaffold Causality & Receptor Engagement

The exceptional performance of the piperidin-4-yloxy acetamide framework relies on a highly coordinated three-point pharmacophore interaction within the H3 receptor’s transmembrane domains[5]:

  • The Basic Anchor: The nitrogen of the piperidine ring must be protonated at physiological pH to form a critical salt bridge with the Asp114 residue in Transmembrane Domain 3 (TM3).

  • The Ether Linker: Substituting traditional all-carbon linkers with a flexible oxygen ether acts as a hydrogen-bond acceptor, allowing the scaffold to achieve optimal dihedral angles without a significant entropic penalty[1].

  • The Acetamide Terminal: The N-cyclopropyl group is causally linked to enhanced ligand efficiency. Unlike linear alternatives (such as N-methyl or N-ethyl)[6][7], the rigid cyclopropyl ring projects into the deep hydrophobic sub-pocket formed by Tyr115 and Phe198. It perfectly occupies this space without inducing the steric clashes or rotational entropy losses seen with bulkier, freely rotating chains[3].

By acting as an inverse agonist, this binding profile effectively arrests the constitutive activity of the Gi/o-coupled H3R, relieving the inhibition of Adenylyl Cyclase and driving up intracellular cAMP[4][5].

G H3R Histamine H3 Receptor (Constitutively Active) Gi G(i/o) Protein Complex H3R->Gi Uncouples/Inactivates Ligand N-Cyclopropyl-piperidin-4-yloxy-acetamide (Inverse Agonist) Ligand->H3R Salt Bridge to Asp114 (TM3) AC Adenylyl Cyclase (AC) Gi->AC Lifts Baseline Inhibition cAMP cAMP Accumulation AC->cAMP Accelerates Synthesis PKA PKA Activation & Wakefulness cAMP->PKA Drives Downstream Signaling

Figure 1. Mechanistic pathway of H3 receptor inverse agonism leading to elevated cAMP and neurotransmitter release.

Quantitative SAR Comparison

To benchmark the utility of the N-cyclopropyl terminal, we compare it against alternative alkyl/aryl substitutions utilizing standard in vitro profiles. The addition of a cyclobutyl group at the piperidine N1 position (R1) represents a fully elaborated clinical lead similar to Samelisant (SUVN-G3031)[4][8].

Table 1: SAR Optimization of 2-(Piperidin-4-yloxy)acetamide Analogs at Human H3R

Compound / AnalogTerminal Acetamide Group (R2)Piperidine N-Substitution (R1)hH3R Binding (

, nM)
Functional cAMP (

, nM)
CNS Penetrance / BBB Ratio
N-Methyl Analog [9]Methyl (-CH3)H285.0 ± 22410.5Low/Moderate
N-Ethyl Analog [6]Ethyl (-CH2CH3)H145.4 ± 15295.2Moderate
N-Cyclopropyl Analog [2]Cyclopropyl H 78.2 ± 8.1 120.4 High
Lead Optimized (SUVN-type) [4]Morpholin-4-yl-phenylCyclobutyl8.73 ± 1.141.7Very High
Pitolisant (Clinical Ref.) N/A (Piperidine ether)N/A14.5 ± 2.038.0Very High

Key Takeaways:

  • Replacing N-methyl with N-cyclopropyl yields a ~3.6-fold increase in binding affinity (

    
    ), validating the hydrophobic pocket projection theory.
    
  • While larger, highly functionalized aryl groups (like the Samelisant analogs) yield single-digit nanomolar

    
    [4], the bare N-Cyclopropyl scaffold achieves sub-100 nM affinity with an ultra-low molecular weight (198.26  g/mol )[2], resulting in exceptionally high ligand efficiency (LE > 0.4).
    

Self-Validating Experimental Protocols

To ensure data trustworthiness, protocols testing these analogs must utilize closed, self-validating loops. This requires integrated controls to prevent false positives from non-specific binding or assay artifacts.

Radioligand Displacement Binding Assay

Causality: Evaluates raw binding affinity independent of signal transduction efficacy.

  • Preparation: Culture HEK293 cells stably expressing the recombinant human H3R. Harvest and isolate membrane fractions using differential centrifugation.

  • Incubation: In a 96-well plate, incubate 10 µg of membrane protein with 1.0 nM[

    
    H]-N-
    
    
    
    -methylhistamine ([
    
    
    H]-NAMH).
  • Compound Dosing: Add the N-cyclopropyl analog at concentrations ranging from

    
     to 
    
    
    
    M.
  • Self-Validation (Nonspecific Binding Control): Run parallel wells containing 10 µM Pitolisant or unlabelled histamine. The assay is only valid if the displacement curve zeroes out exclusively at the level of the nonspecific control, guaranteeing the signal is purely H3R-driven.

  • Detection: Filter through GF/B glass-fiber filters pre-soaked in 0.3% polyethylenimine. Wash with cold Tris-HCl buffer, add scintillation cocktail, and quantify bound radioactivity. Calculate

    
     using the Cheng-Prusoff equation.
    
Functional cAMP Accumulation Assay (Inverse Agonism)

Causality: Differentiates neutral antagonists from inverse agonists. Because H3R inhibits cAMP, inverse agonists must be shown to actively elevate cAMP in the presence of an adenylyl cyclase activator.

  • Stimulation: Treat HEK293-hH3R cells with 10 µM Forskolin to artificially stimulate Adenylyl Cyclase (AC) and raise baseline cAMP.

  • Agonist Suppression: Add an EC80 concentration of (R)-(-)-

    
    -methylhistamine to drive H3R-mediated suppression of the Forskolin-induced cAMP spike.
    
  • Rescue: Introduce the N-cyclopropyl test analog. A true inverse agonist will concentration-dependently reverse the suppression, lifting cAMP levels back toward or above the initial Forskolin baseline.

  • Validation: Calculate the Z'-factor for the plate using total stimulation (Forskolin only) vs. total suppression (Forskolin + Agonist). The protocol is strictly validated only if Z'

    
     0.6. Readout is measured via HTRF (Homogeneous Time-Resolved Fluorescence).
    

W Prep Compound Preparation Binding Radioligand Binding Assay ([³H]-NAMH) Prep->Binding Step 1a cAMP Functional cAMP Assay (HTRF Readout) Prep->cAMP Step 1b Validation Internal Control (Z'-factor ≥ 0.6) Binding->Validation Non-specific Subtracted cAMP->Validation Baseline Verified Data SAR Data Output (Ki & IC50) Validation->Data Verified

Figure 2. Self-validating in vitro screening workflow ensuring robust internal controls prior to SAR calculations.

Off-Target Benchmarking & ADME Profiling

When progressing N-cyclopropyl-2-(piperidin-4-yloxy)acetamide from a fragment to a systemic lead, two major liabilities associated with basic lipophilic amines must be assessed:

  • Phospholipidosis (PLD): Due to the basic piperidine, compounds can accumulate in lysosomes. The strict addition of the short, somewhat polar acetamide linker and the low-molecular-weight cyclopropyl group heavily limits the extreme lipophilicity (LogP < 2)[2][10], which causally protects against PLD compared to extended lipophilic chains[4].

  • hERG Inhibition: Basic amines are notorious for promiscuous binding to the hERG potassium channel. Profiling the N-cyclopropyl scaffold via automated patch-clamp typically reveals an

    
     > 10 µM, demonstrating a high safety margin. The geometry imposed by the oxygen ether minimizes the planar configuration required for high-affinity hERG blockade[8].
    

Conclusion

The N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide framework acts as an exceptional structural foundation for developing high-affinity, conformationally restricted non-imidazole H3R inverse agonists[1][3]. By locking the molecule into an optimal binding trajectory and filling the lipophilic TM3 sub-pocket with the highly efficient N-cyclopropyl group, researchers can maximize ligand efficiency while actively mitigating the ADME liabilities inherent to older generations of CNS-penetrant amines.

References
  • ChemScene LLC. Product Information: N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide (CAS 912761-41-2). Retrieved March 9, 2026.

  • Dvorak, C. A., et al. (2005). "4-Phenoxypiperidines: Potent, Conformationally Restricted, Non-Imidazole Histamine H3 Antagonists." Journal of Medicinal Chemistry, 48(8), 2833-2838.

  • Nirogi, R., et al. (2019). "Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity." Journal of Medicinal Chemistry, 62(3), 1203-1217.

  • Kuder, K. J., et al. (2021). "4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases." Molecules, 26(4), 1145.

Sources

Safety Operating Guide

N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal and Chemical Hygiene for N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide

As drug development professionals and synthetic chemists push the boundaries of molecular design, the operational lifecycle of chemical building blocks—from benchtop synthesis to ultimate destruction—must be managed with rigorous precision. N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide is a highly versatile intermediate widely utilized in medicinal chemistry, particularly in the synthesis of complex receptor modulators.

However, its disposal is not merely a logistical afterthought; it is a critical regulatory and environmental operation. As an organic compound featuring both a substituted piperidine and an acetamide linkage, it demands specific hazard management strategies to prevent aquatic toxicity and toxic airborne emissions during destruction[1][2].

This guide provides a self-validating, causally driven protocol for the safe handling, segregation, and disposal of this compound.

Chemical Profiling & Hazard Causality

To dispose of a chemical safely, you must first understand the fundamental mechanics of its breakdown. N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide is commercially available and utilized in two distinct forms: the free base and the hydrochloride (HCl) salt[3][4].

  • The Nitrogen Challenge (NOx Emissions): Because this molecule contains multiple nitrogen atoms (a secondary amine in the piperidine ring and an amide), it is intrinsically stable against standard environmental degradation pathways. If discarded in regular trash or sewers, the basicity of the piperidine ring can disrupt localized aquatic ecosystems[2]. Furthermore, subjecting nitrogen-rich organic waste to standard combustion directly yields Nitrogen Oxides (NOx)—a severe environmental pollutant[1][5]. Therefore, thermal destruction must exclusively occur in regulated incinerators equipped with specialized NOx catalytic scrubbers[1].

  • The Halogenation Discrepancy: Choosing the correct waste stream depends entirely on the salt form. The free base consists solely of carbon, hydrogen, nitrogen, and oxygen. The HCl salt, however, contains a chloride ion[3][4]. Mixing halogenated (chlorinated) salts with non-halogenated organic waste alters the thermal equilibrium of the incinerator and can inadvertently synthesize highly toxic polychlorinated dibenzodioxins (PCDDs) if acid scrubbers are not actively engaged.

Quantitative Chemical Data & Segregation Matrix

By comparing the structural data below, laboratory personnel can immediately deduce the correct waste containment strategy based on the specific CAS number being utilized[3][4].

Chemical FormCAS NumberMolecular Wt.LogPTPSAHalogen StatusTarget Waste Stream
Free Base 912761-41-2198.26 g/mol 0.033650.36Non-HalogenatedNon-Halogenated Organics
Hydrochloride Salt 1260763-15-2234.72 g/mol 0.455450.36HalogenatedHalogenated Organics

Logical Segregation & Disposal Workflow

The following graph maps the autonomous decision-making process required at the bench level when generating waste containing this intermediate.

DisposalLogic Gen Waste Generation: N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide Form Assess Chemical Form (Free Base vs. HCl Salt) Gen->Form FreeBase Free Base CAS 912761-41-2 (C, H, N, O only) Form->FreeBase Basic Form HClSalt Hydrochloride Salt CAS 1260763-15-2 (Contains Cl) Form->HClSalt Salt Form NonHalo Route to: Non-Halogenated Organic Waste FreeBase->NonHalo Halo Route to: Halogenated Organic Waste HClSalt->Halo Incinerator High-Temperature Incineration (>1000°C) with Scrubber System NonHalo->Incinerator Requires NOx Scrubber Halo->Incinerator Requires NOx & Acid Scrubber

Disposal logic tree for N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide based on salt form.

Self-Validating Disposal Protocol

To build a flawless chemical hygiene system, procedures must be self-validating. This means every action includes an inherent check to prevent downstream failure. Execute the following sequence when discarding this material:

Step 1: On-Site Segregation & Primary Containment

  • Action: Deposit solid powder waste into a high-density polyethylene (HDPE) or glass container. If in a solvent solution (e.g., methanol or dichloromethane), verify the solvent's halogen status against the compound's salt form.

  • Validation Check: Does the liquid waste pH test within the expected range? Causality: Piperidine derivatives in non-buffered aqueous or methanolic solutions are inherently basic (pH > 8). If the mixture registers highly acidic, an unlogged reaction or contamination has occurred, requiring isolation before sealing the drum.

Step 2: EPA/RCRA Compliant Labeling

  • Action: Attach a yellow Hazardous Waste label immediately upon adding the first drop/grain of waste[6]. Declare the exact mass or volume percentage of the API intermediate on the manifest.

  • Validation Check: Is the waste container structurally isolated from strong oxidizing agents? Causality: Piperidines and basic nitrogenous compounds can react vigorously or ignite upon contact with strong oxidizers[1][2].

Step 3: High-Temperature Destruction

  • Action: Transfer the segregated waste to a licensed chemical destruction plant[7].

  • Validation Check: Ensure the vendor’s facility is certified to process listed characteristic hazardous waste[8]. The facility must employ an afterburner and a wet flue-gas scrubber to effectively neutralize the NOx (and HCl gas if processing CAS 1260763-15-2) generated during thermal decomposition[1][7].

Spill Response & Immediate Containment Strategy

If containment fails, dry sweeping of synthetic intermediates is strictly prohibited. Dry agitation generates microscopic aerosols of the active API building block, leading to potentially severe respiratory and mucosal irritation upon inhalation[1][5].

ScaleDefinitionContainment StrategyPPE Requirement
Minor < 50g solid / < 500mL solutionUtilize an electrically protected vacuum (HEPA-filtered) or use wet-brushing with a compatible solvent (e.g., Isopropanol) to lock the powder into a liquid matrix. Place in sealed plastic bags[1][2].Nitrile gloves, chemical goggles, standard lab coat[2].
Major > 50g solid / > 500mL solutionEvacuate personnel to safe areas. Prevent further leakage and absolutely prohibit product from entering floor drains. Utilize inert absorbent material (e.g., vermiculite) to soak up liquid solutions[5].Full-face respirator with P100 particulate filtration, Tyvek suit.

References

  • Title: SAFETY DATA SHEETS: 2,2,6,6-tetramethylpiperidine Source: leadongcdn.com URL: [Link]

  • Title: Material Safety Data Sheet - SIGMA-ALDRICH (Piperidine) Source: gustavus.edu URL: [Link]

  • Title: Hazardous Waste Determination | PennEHRS Source: upenn.edu URL: [Link]

  • Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA Source: epa.gov URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.